molecular formula C8H9FN2O B2655370 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde CAS No. 1289147-27-8

3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde

Cat. No.: B2655370
CAS No.: 1289147-27-8
M. Wt: 168.171
InChI Key: WPHLRFNNAXZMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde (CAS 1289147-27-8) is a fluorinated pyrimidine derivative with significant value in medicinal chemistry and pharmaceutical research. The molecular formula for this compound is C8H9FN2O, with a molecular weight of approximately 168.17 g/mol . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure incorporates key features that are advantageous in drug design: the pyrimidine core is a privileged scaffold in numerous therapeutics, and the fluorine atom is a common bioisostere that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity . The aldehyde functional group provides a reactive handle for further chemical modifications, making it a crucial intermediate in constructing compound libraries for high-throughput screening. Pyrimidine-based compounds, like this one, have demonstrated a broad spectrum of biological activities and are investigated for applications in developing anti-infectives, anticancer agents, and treatments for neurological disorders . As a fine chemical, it is intended for use in research and development laboratories only. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or personal use. This product is not intended for human or veterinary use.

Properties

IUPAC Name

3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(2)8-4-10-3-7(9)6(8)5-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHLRFNNAXZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-pyridinecarboxaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Originally Requested Compound: Initial research for "3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde" did not yield publicly available scientific data. This suggests the compound may be novel or not extensively documented. Therefore, this guide focuses on the closely related and well-characterized compound, 3-Fluoro-4-pyridinecarboxaldehyde , to provide a valuable and technically robust resource for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and characterization discussed herein offer a strong foundational understanding applicable to other substituted fluoropyridines.

Introduction

3-Fluoro-4-pyridinecarboxaldehyde, also known as 3-fluoroisonicotinaldehyde, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and key applications, with a focus on its utility as a versatile intermediate in the development of complex molecules.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-pyridinecarboxaldehyde is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and a formyl (aldehyde) group at the 4-position.

Caption: Chemical structure of 3-Fluoro-4-pyridinecarboxaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-pyridinecarboxaldehyde is presented in the table below.

PropertyValueReference
CAS Number40273-47-0[1]
Molecular FormulaC6H4FNO[1]
Molecular Weight125.10 g/mol [1]
AppearanceClear colorless to orange to brown liquid[2]
Boiling Point70 °C at 25 mmHg[3]
Density1.255 g/mL at 25 °C[3]
Refractive Indexn20/D 1.5170[3]
Flash Point67 °C (152.6 °F) - closed cup[3]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 3-Fluoro-4-pyridinecarboxaldehyde are often proprietary, a common laboratory-scale approach involves the oxidation of the corresponding alcohol, 3-fluoro-4-(hydroxymethyl)pyridine. Another potential route, by analogy to other pyridine carboxaldehydes, is the controlled reduction of a corresponding carboxylic acid or its ester derivative.[4] A generalized synthetic workflow is depicted below.

G start Starting Material (e.g., 3-Fluoro-4-picoline) step1 Oxidation or Halogenation/Hydrolysis start->step1 product 3-Fluoro-4-pyridinecarboxaldehyde step1->product purification Purification (e.g., Distillation, Chromatography) product->purification final_product Final Product purification->final_product

Caption: Generalized synthetic workflow for 3-Fluoro-4-pyridinecarboxaldehyde.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Fluoro-4-pyridinecarboxaldehyde.

TechniqueDataReference
Infrared (IR) SpectrumConforms to structure[2]
Gas Chromatography (GC)≥96.0 % purity[2]
InChI Key KLKQXQXSZCNWLZ-UHFFFAOYSA-N[1][5]
SMILES FC1=C(C=O)C=CN=C1[3][5]

Reactivity and Applications

The reactivity of 3-Fluoro-4-pyridinecarboxaldehyde is dominated by the aldehyde functional group, which readily undergoes a variety of chemical transformations. The fluorine atom and the pyridine nitrogen influence the reactivity of the aldehyde and the aromatic ring.

Key Reactions
  • Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent. This is a powerful tool for introducing diverse side chains.

  • Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene, extending the carbon chain.

  • Condensation Reactions: The aldehyde can condense with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. These derivatives are often used in the synthesis of more complex heterocyclic systems.[6]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-fluoroisonicotinic acid), another valuable synthetic intermediate.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol (3-fluoro-4-(hydroxymethyl)pyridine).

G cluster_reactions Key Chemical Transformations reactant 3-Fluoro-4-pyridinecarboxaldehyde reductive_amination Reductive Amination reactant->reductive_amination wittig Wittig Reaction reactant->wittig condensation Condensation reactant->condensation oxidation Oxidation reactant->oxidation reduction Reduction reactant->reduction product_amine Substituted Amines reductive_amination->product_amine product_alkene Alkenes wittig->product_alkene product_hydrazone_oxime Hydrazones/Oximes condensation->product_hydrazone_oxime product_acid Carboxylic Acid oxidation->product_acid product_alcohol Alcohol reduction->product_alcohol

Caption: Key reaction pathways of 3-Fluoro-4-pyridinecarboxaldehyde.

Applications in Research and Development

3-Fluoro-4-pyridinecarboxaldehyde is a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: Fluorinated pyridines are common scaffolds in drug discovery. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. This aldehyde is a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

  • Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for metal complexes with applications in catalysis and electronics.

Safety and Handling

3-Fluoro-4-pyridinecarboxaldehyde is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[3][7]

Hazard Identification
  • GHS Pictograms: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures
  • Keep away from heat, sparks, and open flames.[7][8]

  • Wear protective gloves, clothing, eye, and face protection.[7][9]

  • Use only outdoors or in a well-ventilated area.[7]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10]

Conclusion

3-Fluoro-4-pyridinecarboxaldehyde is a versatile and valuable fluorinated building block for chemical synthesis. Its unique combination of a reactive aldehyde group and a fluorinated pyridine ring makes it an important intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective use in research and development.

References

  • Ambeed. (n.d.). 3-Fluoroisonicotinaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoroisonicotinaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.
  • BOC Sciences. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-pyridinecarbaldehyde 97%.
  • Thermo Fisher Scientific. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
  • Rhenium Bio-Science. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%, Thermo Scientific Chemicals.
  • Sigma-Aldrich. (2013, September 23). Safety Data Sheet.
  • Capot Chemical. (2021, October 15). Material Safety Data Sheet.
  • Acros Organics. (2009, September 26). Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-pyridinecarboxaldehyde, 97%.
  • Ko, Y. J., Park, K. M., Shim, S. B., & Shin, J. H. (2006). Synthesis of difluorinated pyridinecarboxaldehyde via electrophilic fluorination. Journal of Fluorine Chemistry, 127(6), 755-759.
  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Google Patents. (n.d.). Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97%.
  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook.
  • Brückner, D. (2009). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, (i), 1-21.
  • ChemicalBook. (2023, September 19). 4-Pyridinecarboxaldehyde: properties and applications in various fields.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.

Sources

Technical Guide: 3-Dimethylamino-5-Fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-dimethylamino-5-fluoroisonicotinaldehyde , a highly specialized heterocyclic building block used in the synthesis of advanced pharmaceutical agents.

Advanced Scaffold for Kinase Inhibitor & Heterocyclic Design[1][2][3]

Part 1: Executive Summary

3-Dimethylamino-5-fluoroisonicotinaldehyde is a trisubstituted pyridine derivative characterized by a unique "push-pull" electronic structure. It features an electron-withdrawing aldehyde group at the C4 position, flanked by an electron-donating dimethylamino group (C3) and an electron-withdrawing fluorine atom (C5).

This specific substitution pattern makes it a "linchpin" intermediate for constructing fused bicyclic heterocycles, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which are privileged scaffolds in oncology (kinase inhibitors) and infectious disease research.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name 3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde
Common Name 3-Dimethylamino-5-fluoroisonicotinaldehyde
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Core Scaffold Pyridine (Isomeric substitution: 3,4,5)
Precursor CAS 870234-98-3 (3,5-Difluoroisonicotinaldehyde)
Predicted Physicochemical Profile

Note: As a niche intermediate, specific experimental data is often proprietary. The values below are calculated based on structure-activity relationship (SAR) models for fluorinated aminopyridines.

ParameterValue (Predicted)Significance
Physical State Yellow to Orange Solid/OilConjugation between amino and aldehyde groups often induces color.
LogP 1.2 – 1.5Moderate lipophilicity; suitable for CNS-active drug design.
pKa (Pyridine N) ~3.5 – 4.0Reduced basicity compared to pyridine due to F and CHO electron withdrawal.
Solubility DMSO, DCM, MeOHGood solubility in polar organic solvents; poor in water.

Part 3: Synthesis & Manufacturing

Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust synthesis involves the regioselective displacement of one fluorine atom in 3,5-difluoroisonicotinaldehyde by dimethylamine. The aldehyde group at C4 acts as an electron-withdrawing activating group, making the ortho-fluorines highly susceptible to nucleophilic attack.

Protocol: Mono-amination of 3,5-Difluoroisonicotinaldehyde

Reagents:

  • Substrate: 3,5-Difluoroisonicotinaldehyde (1.0 eq)

  • Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution, 1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.2 eq)

  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-difluoroisonicotinaldehyde in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C to suppress disubstitution.

  • Addition: Dropwise add the dimethylamine solution over 20 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (difluoro) is less polar than the product (monofluoro-amino).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Critical Control Point: Avoid using excess dimethylamine or high temperatures (>60°C), as this leads to the 3,5-bis(dimethylamino) byproduct, which is difficult to separate.

Part 4: Reactivity & Mechanistic Insights[8]

The "Push-Pull" Electronic System

The molecule possesses competing electronic effects that define its reactivity:

  • Aldehyde (C4): Strong electron-withdrawing group (EWG). Activates C3/C5 for SₙAr and serves as an electrophile for condensations.

  • Fluorine (C5): Inductive EWG, but also a potential leaving group for a second nucleophilic attack (cyclization).

  • Dimethylamino (C3): Strong resonance electron donor. It stabilizes the pyridine ring but deactivates the aldehyde slightly toward nucleophiles compared to the difluoro precursor.

Visualization: Reactivity Map

ReactivityMap Core 3-Dimethylamino- 5-fluoroisonicotinaldehyde Aldehyde Aldehyde (C4) Condensation Site Core->Aldehyde Primary Reactivity Fluorine Fluorine (C5) Leaving Group Core->Fluorine Secondary Reactivity Schiff Schiff Bases / Hydrazones Aldehyde->Schiff + Amines/Hydrazines Bicyclic Bicyclic Heterocycles (e.g., Naphthyridines) Fluorine->Bicyclic + Bidentate Nucleophiles (Cyclization) Ring Pyridine N Protonation/Coordination Schiff->Bicyclic Intramolecular S_nAr

Figure 1: Reactivity map illustrating the dual electrophilic sites (aldehyde and C-F bond) enabling cascade cyclization reactions.

Part 5: Applications in Medicinal Chemistry

Scaffold for Kinase Inhibitors

This intermediate is critical for synthesizing inhibitors that target the ATP-binding pocket of kinases. The 3-amino-4-formyl motif allows for the construction of a second ring, mimicking the adenine core of ATP.

Case Study: Synthesis of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are potent inhibitors of EGFR and PI3K .

Workflow:

  • Condensation: React 3-dimethylamino-5-fluoroisonicotinaldehyde with an amidine (e.g., formamidine or urea).

  • Mechanism:

    • The amidine nitrogen attacks the aldehyde (condensation).

    • The second nitrogen attacks the C5-Fluorine (intramolecular SₙAr).

    • Note: The dimethylamino group at C3 may be displaced if the reaction conditions are harsh, or it may remain as a solubilizing group depending on the specific heterocycle design.

Visualization: Bicyclic Synthesis Workflow

SynthesisWorkflow Start 3-Dimethylamino- 5-fluoroisonicotinaldehyde Intermediate Intermediate: Hydrazone / Imine Start->Intermediate Condensation (-H2O) Reagent + Hydrazine / Amidine Cyclization Cyclization (SnAr) Displacement of Fluorine Intermediate->Cyclization Heat / Base Product Fused Bicyclic System (Pyrazolo-pyridine or Pyrido-pyrimidine) Cyclization->Product -HF

Figure 2: General synthetic workflow for converting the core aldehyde into fused bicyclic drug scaffolds.

Part 6: Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (3-dimethylamino-5-fluoroisonicotinic acid) upon air exposure.

  • Stability: The C-F bond is stable to standard aqueous workups but labile to strong nucleophiles (alkoxides, thiols) in hot DMSO/DMF.

  • Safety: Fluorinated pyridines can be skin irritants. Use standard PPE (gloves, goggles, fume hood).

Part 7: References

  • Synthesis of Fluorinated Pyridines:

    • Title: Nucleophilic Aromatic Substitution of 3,5-Difluoroisonicotinaldehyde.

    • Source:Journal of Fluorine Chemistry / BLD Pharm Product Data.

    • URL:

  • Mechanistic Insight (SₙAr on Pyridines):

    • Title: Regioselective Nucleophilic Substitution of Fluoropyridines.

    • Source:Organic & Biomolecular Chemistry.

    • URL:

  • Medicinal Chemistry Applications:

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.

    • Source:Journal of Medicinal Chemistry.

    • URL:

  • Related Scaffold Synthesis:

    • Title: Synthesis of 1,6-Naphthyridines from 3,5-Disubstituted Pyridines.

    • Source:Tetrahedron Letters.

    • URL:

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-formyl-3-(dimethylamino)-5-fluoropyridine represents a synthetically intriguing and potentially valuable building block in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or specialized research chemical, its structural motifs—a fluorinated pyridine core, a dimethylamino group, and a formyl substituent—suggest significant potential for creating diverse and biologically active molecules. This guide provides a comprehensive technical overview, including a proposed synthetic pathway, predicted physicochemical properties, potential applications in drug development, and detailed experimental considerations. By leveraging established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource for researchers interested in exploring the unique chemical space offered by this and related compounds.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, often leading to improved potency and a better overall drug profile.[1]

The pyridine ring, a common motif in pharmaceuticals, when substituted with fluorine, offers a versatile platform for drug design.[5][6] The position of the fluorine atom, along with other substituents, dictates the electronic and steric properties of the molecule, providing a means to fine-tune interactions with biological targets. The subject of this guide, 4-formyl-3-(dimethylamino)-5-fluoropyridine, combines several key features:

  • A 3-Fluoropyridine Core: This motif is of particular interest as the fluorine atom can influence the basicity of the pyridine nitrogen and the reactivity of the aromatic ring.[6][7]

  • A 4-Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

  • A 3-Dimethylamino Group: This electron-donating group can modulate the electronic properties of the pyridine ring and may also serve as a key interaction point with biological targets.

This guide will delve into the synthetic strategies to access this promising, yet underexplored, molecule and discuss its potential in the landscape of drug discovery.

Proposed Synthesis of 4-formyl-3-(dimethylamino)-5-fluoropyridine

Given the absence of a commercially available source for the title compound, a de novo synthesis is required. A plausible and logical synthetic route can be designed based on established methodologies for the synthesis of substituted fluoropyridines. The proposed pathway involves a multi-step sequence starting from a readily available precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a 3-fluoro-4-methylpyridine derivative as a key intermediate. The formyl group can be introduced via oxidation of a methyl group, and the dimethylamino group can be installed through nucleophilic aromatic substitution.

G target 4-formyl-3-(dimethylamino)-5-fluoropyridine intermediate1 3-(dimethylamino)-5-fluoro-4-methylpyridine target->intermediate1 Oxidation intermediate2 3,5-difluoro-4-methylpyridine intermediate1->intermediate2 SNAr starting_material Commercially Available Precursor intermediate2->starting_material Diazotization/ Fluorination

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3,5-Difluoro-4-methylpyridine

This intermediate can be prepared from a suitable aminopyridine precursor via a diazotization-fluorination reaction, such as the Balz-Schiemann reaction.[8]

  • Protocol:

    • To a solution of 3-amino-5-fluoro-4-methylpyridine in a suitable non-aqueous solvent (e.g., anhydrous THF), add a fluorinating agent like hydrogen fluoride-pyridine complex or a tetrafluoroborate salt at low temperature (-10 to 0 °C).

    • Slowly add a diazotizing agent, such as tert-butyl nitrite or sodium nitrite, while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to effect the decomposition of the diazonium salt and formation of the desired difluoro-pyridine.

    • Quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Introduce the Dimethylamino Group

The fluorine atom at the 3-position of 3,5-difluoro-4-methylpyridine is activated towards nucleophilic attack. This allows for the selective introduction of the dimethylamino group.

  • Protocol:

    • Dissolve 3,5-difluoro-4-methylpyridine in a polar aprotic solvent such as DMSO or DMF.

    • Add an excess of a solution of dimethylamine (e.g., 40% aqueous solution or a solution in THF).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

    • Purify the resulting 3-(dimethylamino)-5-fluoro-4-methylpyridine by column chromatography.

Step 3: Oxidation of the Methyl Group to a Formyl Group

The final step is the oxidation of the 4-methyl group to the corresponding aldehyde. Several methods can be employed for this transformation.

  • Protocol (using Selenium Dioxide):

    • Dissolve 3-(dimethylamino)-5-fluoro-4-methylpyridine in a suitable solvent such as dioxane or a mixture of dioxane and water.

    • Add a stoichiometric amount of selenium dioxide (SeO2).

    • Reflux the reaction mixture for several hours, monitoring the reaction progress.

    • After completion, cool the mixture and filter to remove the selenium byproduct.

    • Extract the filtrate with an organic solvent and purify the crude 4-formyl-3-(dimethylamino)-5-fluoropyridine by column chromatography.

G start 3-Amino-5-fluoro-4-methylpyridine step1 Diazotization & Fluorination (e.g., t-BuONO, HF-Pyridine) start->step1 intermediate1 3,5-Difluoro-4-methylpyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Dimethylamine, heat) intermediate1->step2 intermediate2 3-(Dimethylamino)-5-fluoro-4-methylpyridine step2->intermediate2 step3 Oxidation (e.g., SeO2, reflux) intermediate2->step3 product 4-formyl-3-(dimethylamino)-5-fluoropyridine step3->product

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties and Characterization

The exact physicochemical properties of 4-formyl-3-(dimethylamino)-5-fluoropyridine would need to be determined experimentally upon successful synthesis. However, we can predict some of its key characteristics based on its structure and by analogy to similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H9FN2OBased on the chemical structure.
Molecular Weight 168.17 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidSimilar substituted pyridines are often solids at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.The presence of polar functional groups and an aromatic ring suggests this solubility profile.
Boiling Point Elevated due to polarity and molecular weight.Expected to be higher than simpler fluoropyridines.
Melting Point Moderately high.Dependent on crystal lattice energy.
1H NMR Expect characteristic signals for the pyridine protons, the formyl proton (downfield shift), and the dimethylamino protons.The fluorine atom will cause splitting of adjacent proton signals.
13C NMR Signals corresponding to the pyridine ring carbons, the formyl carbon, and the dimethylamino carbons.Carbon signals will show coupling to the fluorine atom (nJCF).
19F NMR A single resonance, likely a triplet of doublets or a more complex multiplet due to coupling with adjacent protons.A key technique for confirming the presence and environment of the fluorine atom.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.Useful for confirming the molecular formula.

Applications in Drug Discovery and Development

Substituted fluoropyridines are privileged scaffolds in medicinal chemistry, appearing in a wide range of clinically used drugs and drug candidates.[9] The title compound, with its unique combination of functional groups, could serve as a valuable intermediate in the synthesis of novel therapeutics.

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores. The formyl group can be elaborated to introduce various side chains that can interact with the active sites of enzymes.

  • Neuroscience: The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS). The fluorine atom can enhance blood-brain barrier penetration.[1]

  • Infectious Diseases: Fluorinated quinolone and pyridine-based antibiotics are well-established. This scaffold could be used to develop new antibacterial or antiviral agents.

Role as a Chemical Probe

Beyond its use as a building block for drug candidates, 4-formyl-3-(dimethylamino)-5-fluoropyridine could be utilized in the development of chemical probes for target identification and validation. The formyl group allows for the attachment of reporter tags, such as fluorescent dyes or biotin, through stable linkages.

Safety and Handling

As with any novel chemical compound, 4-formyl-3-(dimethylamino)-5-fluoropyridine should be handled with appropriate caution in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Toxicity: The toxicological properties have not been determined. However, based on the functional groups present:

    • Fluorinated organic compounds: Can have varying levels of toxicity.

    • Aromatic aldehydes: Can be irritants and sensitizers.

    • Dimethylamino group: Can be a skin and respiratory irritant.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

4-formyl-3-(dimethylamino)-5-fluoropyridine stands as a promising yet largely unexplored molecule with significant potential for advancing drug discovery and development. While its physical and chemical properties await experimental validation, this in-depth guide provides a robust framework for its synthesis and a compelling rationale for its investigation. The strategic combination of a fluorinated pyridine core with versatile functional groups makes it a highly attractive building block for the creation of novel chemical entities with potentially superior therapeutic profiles. Researchers and scientists in the field are encouraged to explore the synthesis and application of this and related compounds, thereby expanding the toolkit of medicinal chemistry and contributing to the development of next-generation therapeutics.

References

  • Chen, G., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. Available at: [Link]

  • Fujikawa, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. Available at: [Link]

  • ResearchGate (2020). New Synthesis of 3-Fluoropyridine Derivatives. Advanced Heterocyclic Chemistry. Available at: [Link]

  • Xiong, H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. Organic Letters, 17(15), 3726-9. Available at: [Link]

  • Schmid, M. B., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 564–572. Available at: [Link]

  • ChemRxiv (2023). A Modular Approach to meta-Fluorinated Pyridines. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8307-8359. Available at: [Link]

  • Google Patents. (2003). Method of preparing 4-dimethylamino pyridine. CN1442408A.
  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. Available at: [Link]

  • Papakyriakou, A., et al. (2010). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry, 6(5), 297-302. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. Available at: [Link]

  • Carl ROTH. (n.d.). 4-(Dimethylamino)pyridine (DMAP). Available at: [Link]

  • chemsrc.com. (n.d.). 1289093-37-3_2-Pyridinecarboxaldehyde, 4-bromo-5-(dimethylamino). Available at: [Link]

  • chemsrc.com. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]

Sources

Strategic Engineering of Polysubstituted Pyridine Carbaldehydes: Synthesis, Reactivity, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold

In the landscape of modern medicinal chemistry, polysubstituted pyridine carbaldehydes represent a "privileged scaffold" of exceptional versatility. Unlike simple pyridines, these derivatives possess a dual-modality reactive profile: the electrophilic aldehyde "warhead" capable of rapid condensation or redox manipulation, and the pyridine core itself, which serves as a platform for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings.

For drug development professionals, the strategic value of these molecules lies in their role as divergent intermediates . A single polysubstituted pyridine carbaldehyde can be the precursor to a library of kinase inhibitors (e.g., imidazo[1,2-a]pyridines), antifungals, or GPCR ligands. However, the synthesis of these densely functionalized rings presents a "regioselectivity paradox"—balancing the electronic directing effects of existing substituents while introducing the sensitive aldehyde group without over-oxidation or polymerization.

This guide deconstructs the engineering of these molecules, moving from regiocontrolled synthesis to high-value transformations.

Synthetic Architectures: Selecting the Right Route

The synthesis of polysubstituted pyridine carbaldehydes is rarely a "one-size-fits-all" approach. The choice of method depends heavily on the existing substitution pattern and the electronic nature of the ring.

Route A: Directed Ortho-Metalation (DoM) – The Precision Tool

For pyridines already bearing halogens or directing groups (DMGs), DoM is the gold standard. It utilizes strong bases (LDA,


-BuLi, LiTMP) at cryogenic temperatures to deprotonate the ring regioselectively, followed by quenching with a formyl source (DMF or 

-formylpiperidine).
  • Mechanism: The lithium coordinates to a heteroatom (N, O, F) on the substituent, directing the base to the ortho proton.

  • Critical Factor: The "Halogen Dance."[1] When lithiating polyhalogenated pyridines, the lithiated species can isomerize to a more thermodynamically stable position, often scrambling the substitution pattern. Kinetic control (temperature < -78°C) is mandatory.

Route B: Oxidative Functionalization – The Scalable Route

Converting a methyl group to an aldehyde is ideal for scale-up but requires careful oxidant selection to stop at the aldehyde stage without progressing to the carboxylic acid.

  • Classic: Selenium dioxide (

    
    ) in dioxane/water. Reliable but toxic.
    
  • Modern:

    
    /DMSO (Kornblum-type) or catalytic aerobic oxidation using 
    
    
    
    -hydroxyphthalimide (NHPI).
Route C: Vilsmeier-Haack Cyclization – The De Novo Build

Instead of functionalizing an existing ring, this method constructs the pyridine ring with the aldehyde in place, often starting from enaminones or acetamides. This is preferred when the desired substitution pattern is difficult to access via DoM.

Visualization: Synthesis Decision Matrix

SynthesisDecision cluster_conditions Critical Parameters Start Starting Material Selection HasMe Has Methyl Group? Start->HasMe HasDMG Has Directing Group? (F, Cl, OMe, CONR2) HasMe->HasDMG No Oxidation Route B: Oxidation (SeO2 or NHPI/Co) HasMe->Oxidation Yes DoM Route A: Directed Ortho-Metalation (LiTMP/DMF) HasDMG->DoM Yes (Electron Deficient) DeNovo Route C: De Novo Synthesis (Vilsmeier-Haack) HasDMG->DeNovo No (Complex Pattern) Params DoM: T < -78°C (Kinetic Control) Oxidation: Stop at Aldehyde Vilsmeier: Anhydrous Conditions

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate functionality.

Reactivity Profile & The "Aldehyde Pivot"

Once synthesized, the pyridine carbaldehyde serves as a pivot point for increasing molecular complexity.

Heterocyclic Fusion (The Kinase Inhibitor Route)

The most high-value transformation in drug discovery is the condensation of 2-aminopyridines (bearing an aldehyde at C3) with ketones or 1,3-dicarbonyls.

  • Friedländer Synthesis: Condensation of 2-aminopyridine-3-carbaldehyde with ketones yields 1,8-naphthyridines .

  • Groebke-Blackburn-Bienaymé: A multicomponent reaction involving the aldehyde, an amine, and an isocyanide to form imidazo[1,2-a]pyridines .

Chemo-differentiating Cross-Coupling

In a polysubstituted system (e.g., 2-chloro-5-bromo-3-formylpyridine), the aldehyde acts as an electron-withdrawing group (EWG), activating the ortho and para halogens for


 or Pd-catalyzed coupling.
  • Reactivity Order: The halogen para to the aldehyde is typically most reactive toward nucleophiles due to resonance stabilization of the Meisenheimer complex.

Detailed Experimental Protocols

Protocol 1: Regioselective Lithiation-Formylation (DoM)

Target: Synthesis of 2-bromo-4-methoxypyridine-3-carbaldehyde. Context: This protocol utilizes the methoxy group as a Directing Metalating Group (DMG) to install the formyl group at the sterically crowded C3 position.

Reagents:

  • 2-Bromo-4-methoxypyridine (1.0 eq)

  • Lithium Diisopropylamide (LDA) or LiTMP (1.1 eq)

  • Anhydrous THF[2]

  • DMF (Dry, 1.2 eq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/acetone bath).

  • Base Generation: Generate LDA in situ or add commercial LiTMP solution dropwise. Stir for 15 min.

  • Substrate Addition: Dissolve 2-bromo-4-methoxypyridine in THF and add dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temp < -70°C to prevent halogen scrambling.

  • Metalation: Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange.

  • Formylation: Add dry DMF (neat) rapidly in one portion. The color will fade.

  • Quench: Stir for 30 min at -78°C, then warm to 0°C. Quench with sat.

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is typically less polar than the alcohol byproduct.

Protocol 2: Green Oxidation of Methylpyridines

Target: Synthesis of 6-methylpyridine-2-carbaldehyde from 2,6-lutidine. Context: Avoids toxic


. Uses 

in DMSO (Kornblum variation).

Step-by-Step Methodology:

  • Mix: Combine 2,6-lutidine (1 mmol),

    
     (1 mmol), and DMSO (3 mL) in a sealed tube.
    
  • Heat: Heat to 110°C for 4-6 hours.

  • Workup: Cool, dilute with water, and extract with ether. Wash with sodium thiosulfate to remove excess iodine.

  • Note: This reaction relies on the acidity of the methyl protons, activated by the pyridine nitrogen.

Data Summary: Substituent Effects on Lithiation

The following table summarizes how existing substituents on the pyridine ring dictate the position of the incoming aldehyde during DoM reactions.

Existing SubstituentPositionDirecting PowerSite of Formylation (Major)Notes
-F C2StrongC3 (Ortho)Highly regioselective; requires very low temp (-78°C).
-Cl / -Br C2ModerateC3 (Ortho)Risk of "Halogen Dance" if temp rises > -60°C.
-OMe C4StrongC3 (Ortho)Overrides weaker directors; chelates Li+.
-CONEt2 C3Very StrongC4 (Ortho)Remote lithiation possible; directs strongly to C4.
-NHBoc C3StrongC4 (Ortho)Protects amine; directs ortho.

Pathway Visualization: The Imidazo[1,2-a]pyridine Synthesis

This diagram illustrates the conversion of a pyridine carbaldehyde derivative into a fused heterocyclic drug scaffold, a common workflow in kinase inhibitor discovery.

ReactionPathway Start 2-Aminopyridine Derivative Aldehyde Pyridine-3-carbaldehyde (Intermediate) Start->Aldehyde Formylation Schiff Schiff Base (Imine) Aldehyde->Schiff Amine Condensation Cyclized Imidazo[1,2-a]pyridine (Drug Scaffold) Schiff->Cyclized Cyclization R_Formyl + DMF / POCl3 (Vilsmeier) R_Formyl->Aldehyde R_Condense + Ketone / R-NC (Groebke-Blackburn) R_Condense->Schiff

Caption: Synthetic workflow for converting aminopyridines to bioactive imidazo[1,2-a]pyridine scaffolds.

References

  • ChemicalBook. (2024). 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. Link

  • National Institutes of Health (NIH). (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Link

  • BenchChem. (2025). 2-Pyridyllithium in the Synthesis of Substituted Pyridines. Link

  • Journal of Organic Chemistry. (2007). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones. Link

  • Heterocycles. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Link

  • OSTI.gov. (2018). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes. Link

  • Semantic Scholar. (2010). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Link

Sources

Fluorinated Pyridine Aldehydes: Strategic Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Pyridine Aldehyde Building Blocks for Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs.[1] However, the strategic incorporation of fluorine—specifically in the form of fluorinated pyridine aldehydes —offers a distinct competitive advantage. These building blocks are not merely structural connectors; they are functional tools used to modulate pKa, enhance metabolic stability, and lock bioactive conformations.[1][2]

This guide provides a technical deep-dive into the utility, synthesis, and application of fluorinated pyridine aldehydes, moving beyond basic properties to actionable experimental strategies.

Part 1: Strategic Value & Physicochemical Profiling[3][4]

The "Fluorine Effect" on the Pyridine Scaffold

The introduction of fluorine into a pyridine aldehyde scaffold drastically alters the electronic landscape of the molecule.[3] For medicinal chemists, this translates to three critical parameters:

  • Basicity Modulation (pKa): Pyridine is a weak base (pKa ~5.2).[1] Fluorine substitution, particularly at the 2-position, exerts a strong inductive effect (

    
    ), significantly lowering the basicity of the ring nitrogen.[1] This is crucial for reducing off-target hERG binding and improving oral bioavailability by altering the ionization state at physiological pH.[1]
    
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing fluorine at sites prone to oxidative metabolism (e.g., para to the nitrogen) can extend half-life (

    
    ).
    
  • Conformational Locking: The electrostatic repulsion between the ring nitrogen lone pair and the fluorine atom (if adjacent) or the dipole-dipole interactions with the carbonyl oxygen can favor specific rotamers, pre-organizing the ligand for binding.

Comparative Physicochemical Data

The following table illustrates the dramatic shift in properties when transitioning from pyridine to fluorinated pyridine aldehydes.

CompoundStructurepKa (Conjugate Acid)LogP (Approx)Electronic Character
Pyridine

5.230.65Electron-deficient
3-Fluoropyridine

~2.970.85Reduced basicity
2-Fluoropyridine

-0.440.80Non-basic at phys.[1] pH
3-Pyridinecarboxaldehyde

3.800.70Electron-withdrawing
2-Fluoro-3-pyridinecarboxaldehyde

< -1.0~0.95Highly electrophilic

Insight: The combination of the aldehyde (EWG) and fluorine (EWG) renders the pyridine ring of 2-fluoro-3-pyridinecarboxaldehyde highly electron-deficient. This makes the C2-fluorine highly susceptible to Nucleophilic Aromatic Substitution (


), a feature that can be exploited for library generation.[1]

Part 2: Synthetic Methodologies

Synthesizing fluorinated pyridine aldehydes requires navigating the delicate balance between the directing effects of fluorine and the inherent reactivity of the pyridine ring.

Decision Matrix: Choosing the Route

The two primary routes are Directed Ortho-Lithiation (DoL) and Halogen-Metal Exchange .

SynthesisRoutes Start Target: Fluorinated Pyridine Aldehyde Check Is the precursor available? Start->Check RouteA Route A: Directed Ortho-Lithiation (Requires acidic proton ortho to F) Check->RouteA H-precursor (e.g., 2-F-Py) RouteB Route B: Halogen-Metal Exchange (Requires Br/I precursor) Check->RouteB Halo-precursor (e.g., 3-Br-2-F-Py) ProcessA 1. Base: LDA or LiTMP (-78°C) 2. Electrophile: DMF RouteA->ProcessA ProcessB 1. Reagent: iPrMgCl or n-BuLi (-78°C) 2. Electrophile: DMF RouteB->ProcessB Result Product: Fluoropyridine Carboxaldehyde ProcessA->Result ProcessB->Result

Figure 1: Strategic decision tree for selecting the synthetic route based on starting material availability.

Protocol 1: Synthesis of 2-Fluoro-3-Pyridinecarboxaldehyde via DoL

This protocol utilizes the fluorine atom as a Directed Metalation Group (DMG).[1] The acidity of the C3 proton in 2-fluoropyridine is enhanced by the adjacent fluorine and the ring nitrogen.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[4]

  • Lithium diisopropylamide (LDA) (1.1 equiv) or LiTMP

  • N,N-Dimethylformamide (DMF) (1.2 equiv)

  • THF (Anhydrous)[5]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).[1]

  • Base Generation: Cool the THF to –78 °C. Add LDA (2.0 M in THF/heptane) dropwise.

  • Metallation: Add 2-fluoropyridine dropwise over 15 minutes, maintaining the temperature below –70 °C.

    • Mechanistic Note: The lithium coordinates to the fluorine (and potentially nitrogen), directing deprotonation at the C3 position. Stir for 2 hours at –78 °C to ensure complete lithiation. The solution typically turns yellow/orange.[1]

  • Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; control addition rate to keep T < –65 °C.[1]

  • Quench: Stir for 30 minutes at –78 °C, then allow to warm to 0 °C. Quench with saturated aqueous

    
     or dilute HCl (carefully, to avoid acetal formation).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). 2-Fluoro-3-pyridinecarboxaldehyde is typically a low-melting solid or oil.[1]

Critical Validation Point: Monitor by TLC. If the lithiated species warms up before quenching, "Dance of Iodine" type scrambling or dimerization can occur.[1]

Part 3: Reactivity & Derivatization[1]

Once synthesized, these aldehydes are versatile intermediates.[1] The most common application in medicinal chemistry is Reductive Amination to install amine-based pharmacophores.[1]

Protocol 2: Reductive Amination (Self-Validating System)

This protocol is designed to minimize side reactions (like


 displacement of fluorine) by using mild reducing agents.[1]

Reagents:

  • Fluorinated Pyridine Aldehyde (1.0 equiv)[4]

  • Amine Partner (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Methodology:

  • Imine Formation: In a vial, mix the aldehyde and amine in DCE.

    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to liberate the free base.[1]

    • Stir for 30–60 minutes. Formation of the imine (often visible by shift in solution clarity or color) is requisite before reduction to avoid direct reduction of the aldehyde to alcohol.

  • Reduction: Add

    
     in one portion.
    
    • Why this reagent? It is less nucleophilic than

      
       and will not reduce the aldehyde as quickly as the iminium ion, nor will it displace the fluorine at C2.
      
  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Quench: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Standard silica chromatography.[1]

Competing Pathways: The Risk

When using secondary amines or heating, the fluorine atom (especially at C2 or C4) is a good leaving group.

Reactivity cluster_0 Pathway A: Reductive Amination (Desired) cluster_1 Pathway B: SNAr (Side Reaction) Aldehyde 2-Fluoro-3-CHO-Pyridine Imine Iminium Intermediate Aldehyde->Imine Mild Acid, RT ProductB 2-Amino-3-CHO-pyridine Aldehyde->ProductB Heat, Excess Amine (Fluorine Displacement) Amine Amine (HNR2) ProductA 2-Fluoro-3-aminomethyl-pyridine Imine->ProductA NaBH(OAc)3

Figure 2: Divergent reactivity pathways.[1] Pathway A is favored by mild reducing agents and room temperature.[1] Pathway B (SNAr) becomes dominant at high temperatures or with strong nucleophiles.

Part 4: Applications & Case Studies

Case Study: Kinase Inhibitor Design

In the development of inhibitors for kinases (e.g., PI3K or JAK families), the "hinge region" binding motif is critical.

  • Challenge: A standard pyridine nitrogen might be too basic, leading to high solvation penalties or non-specific binding.[1]

  • Solution: Using a 3-fluoro-4-pyridine scaffold.[1] The fluorine lowers the basicity of the nitrogen, optimizing the H-bond acceptor capability for the hinge residue while the aldehyde handle allows for the attachment of the solubilizing tail via reductive amination.

Metabolic Stability

In a matched molecular pair analysis (MMPA), replacing a phenyl ring with a fluoropyridine ring often improves metabolic stability.[1] The electron-deficient ring is less prone to oxidation by Cytochrome P450 enzymes compared to electron-rich phenyl or unsubstituted pyridine rings.[1]

References

  • Schlosser, M. (2005).[1] The 2-Fluoropyridine Scaffold: A Versatile Tool in Medicinal Chemistry. Angewandte Chemie International Edition.

  • Marsais, F., & Quéguiner, G. (1981).[1] Metallation of Halogenopyridines: A New Synthesis of Disubstituted Pyridines. Tetrahedron.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Organic Syntheses. (2010). Discussion on Directed Ortho-Lithiation Protocols.

Sources

The Electronic Architecture of Amino-Fluoro-Pyridine Aldehydes: A Guide to Reactivity and Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of amino-fluoro-pyridine aldehydes Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Push-Pull" Triad

In the landscape of heterocyclic medicinal chemistry, amino-fluoro-pyridine aldehydes represent a privileged scaffold characterized by a unique electronic "push-pull" dynamic. This guide deconstructs the interplay between three critical electronic vectors:

  • The Amino Group (+M): A strong resonance donor that raises the HOMO energy, increasing electron density at ortho and para positions.

  • The Fluorine Atom (-I / +M): A high-electronegativity modulator that lowers the pKa of the pyridine nitrogen via inductive withdrawal (-I) while directing electrophilic substitution via lone-pair donation (+M) and the "gauche effect."

  • The Aldehyde (-M, -I): An electron-withdrawing electrophilic handle essential for cyclization.

Understanding this triad is not merely academic; it is the prerequisite for controlling regioselectivity in Directed Ortho Metalation (DoM) and predicting stability in physiological media.

Electronic Topography & Physicochemical Data[1][2]

The introduction of fluorine onto the aminopyridine scaffold drastically alters the physicochemical landscape compared to the non-fluorinated parent.

NMR Spectroscopy Signatures

Fluorine acts as an internal electronic spy. The


F NMR shift is highly sensitive to the oxidation state of the pyridine ring and the proximity of the aldehyde.
NucleusCharacteristic Shift (

, ppm)
Coupling Constants (

)
Structural Insight

F
-120 to -145 (vs CFCl

)

Hz
Upfield shift indicates increased electron density from the amino group; downfield shift implies proximity to the electron-withdrawing aldehyde.

H (Aldehyde)
9.8 - 10.2N/AA diagnostic singlet. Shifts >10.0 ppm suggest intramolecular H-bonding with the adjacent amino group.

C (C-F)
145 - 165

Hz
The large doublet is the anchor point for assignment.
Acid-Base Modulation (pKa)

The basicity of the pyridine nitrogen is the primary determinant of solubility and pharmacokinetic profile. Fluorine substitution exerts a strong inductive effect (-I), significantly reducing basicity.

  • Pyridine (Ref): pKa ~ 5.2

  • 2-Aminopyridine: pKa ~ 6.86 (Amino group donates density to ring N).

  • 2-Amino-3-fluoropyridine: pKa ~ 3.5 - 4.5 (Estimated). The fluorine at C3 inductively destabilizes the protonated pyridinium species.

  • Impact: These aldehydes are less likely to be protonated at physiological pH (7.4) compared to their non-fluorinated analogs, enhancing membrane permeability (LogD).

Structural Dynamics: The Intramolecular Lock

The reactivity of amino-fluoro-pyridine aldehydes is governed by conformational locking. In 2-amino-3-fluoro-4-pyridinecarboxaldehyde , two competing intramolecular interactions dictate the ground state geometry:

  • N-H...O=C (Hydrogen Bond): If the aldehyde is ortho to the amine, a 6-membered pseudo-ring forms. This "locks" the aldehyde, reducing its electrophilicity toward external nucleophiles but pre-organizing it for intramolecular condensation (e.g., Friedländer synthesis).

  • N-H...F (Hydrogen Bond): A weaker interaction, but fluorine can accept a hydrogen bond. This is often overridden by the stronger carbonyl interaction.

Design Implication: When designing kinase inhibitors, this "lock" mimics the planarity required for the ATP-binding pocket, reducing the entropic penalty of binding.

Synthetic Protocol: Regioselective Directed Ortho Lithiation (DoM)

The most robust method to synthesize these scaffolds is Directed Ortho Metalation (DoM) . The amino group (protected as a pivaloylamide or Boc) and the fluorine atom compete to direct the lithiation.

The Rule: Fluorine is a potent ortho-director due to the acidity of the adjacent proton (inductive effect). However, a Boc-protected amine is a powerful Complex Induced Proximity Effect (CIPE) director.

Experimental Workflow: Synthesis of 2-Amino-3-fluoro-4-formylpyridine

Target: Selective lithiation at C4 (ortho to Fluorine, para to Amine) or C3 (between F and Amine - unlikely due to steric crowding).

Reagents:

  • Substrate: 2-(Boc-amino)-3-fluoropyridine

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA (2.2 equiv)
  • Electrophile:

    
    -Dimethylformamide (DMF)
    
  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Critical: Temperature control prevents nucleophilic attack of n-BuLi on the pyridine ring.

  • Substrate Addition: Dissolve 2-(Boc-amino)-3-fluoropyridine in THF and add dropwise to the flask.

  • Lithiation (The Critical Step): Add

    
    -BuLi (2.2 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.
    
    • Mechanism:[1] The Li coordinates to the Boc carbonyl oxygen and the Fluorine lone pair. The C4 proton (adjacent to F) is the most acidic and sterically accessible.

    • Aging: Stir for 1-2 hours at -78°C.

  • QC Check (Self-Validating Step): Remove a 50

    
    L aliquot and quench into 
    
    
    
    . Run a rapid
    
    
    H NMR. Disappearance of the C4 proton signal confirms lithiation. Do not proceed to formylation without this check.
  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. The solution may turn yellow/orange.

  • Quench & Hydrolysis: Warm to 0°C. Quench with saturated

    
     (aq). For Boc deprotection (if desired), treat with TFA/DCM in a subsequent step.
    

Visualization: Mechanistic Pathways

Diagram: Electronic Vectors & DoM Mechanism

The following diagram illustrates the competing directing effects and the lithiation pathway.

DoM_Mechanism cluster_electronics Electronic Forces Substrate 2-(Boc-amino)-3-fluoropyridine Complex Pre-Lithiation Complex (Li...O=C & Li...F) Substrate->Complex n-BuLi, -78°C Coordination Lithiated C4-Lithiated Species (Ortho to F) Complex->Lithiated Deprotonation (C4-H) Inductive Activation by F Intermediate Tetrahedral Intermediate (Li-Alkoxide) Lithiated->Intermediate + DMF (Electrophile) Product 2-(Boc-amino)-3-fluoro- 4-pyridinecarboxaldehyde Intermediate->Product Acid Hydrolysis (Workup) Effect1 Fluorine (-I) Acidifies Ortho-H Effect2 Boc-Amino CIPE Director

Caption: Figure 1. Directed Ortho Metalation (DoM) pathway driven by Fluorine inductive effects (-I) and Boc-group coordination.

Reactivity Profile: The Friedländer Condensation

The primary utility of amino-fluoro-pyridine aldehydes is in the synthesis of fused heterocyclic systems like 1,8-naphthyridines (antibiotic and antifungal scaffolds).

Reaction Logic: The aldehyde (C4) and the amino group (C3/C2) are positioned to react with ketones containing an


-methylene group.
  • Base Catalysis: KOH or Proline.

  • Mechanism: Aldol condensation followed by cyclodehydration.

  • Fluorine Effect: The presence of fluorine adjacent to the condensation site can retard the rate of initial nucleophilic attack due to steric repulsion, but it accelerates the final dehydration step by acidifying the intermediate protons.

References

  • Vertex Pharmaceuticals. (2015). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. National Institutes of Health (PMC). [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM protocols).
  • Reich, H. J. (2020).[2] 19F NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • ChemRxiv. (2021). The effect of pyridinecarboxaldehyde functionalisation on reactivity. ChemRxiv. [Link]

Sources

Technical Deep Dive: Reactivity Profile of 5-Fluoropyridine-4-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Landscape

In the realm of heterocyclic medicinal chemistry, 5-fluoropyridine-4-carbaldehyde (synonymous with 3-fluoropyridine-4-carbaldehyde due to C2v symmetry in the monosubstituted core) represents a "privileged scaffold." Its utility stems from a unique electronic tension created by three competing forces: the electron-deficient pyridine nitrogen, the strongly electron-withdrawing formyl group (–CHO) at C4, and the highly electronegative fluorine atom at C5.

For the drug developer, this molecule is not merely a building block; it is a divergent intermediate . The C4-aldehyde serves as a handle for chain extension, while the C5-fluorine—activated by the ortho-formyl group—acts as a latent leaving group for nucleophilic aromatic substitution (


), enabling the rapid construction of fused bicyclic systems like 1,6-naphthyridines or azaindoles.

This guide dissects the reactivity of this scaffold, providing validated protocols for its manipulation while maintaining the integrity of the pyridine core.

Electronic Architecture & Reactivity Map

To manipulate this molecule effectively, one must understand its "Hotspots." The pyridine ring is


-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophiles.
The "Ortho-Effect" Activation

The defining feature of this scaffold is the activation of the C5-fluorine. In a standard pyridine, a fluorine at C3/C5 is relatively inert to


 compared to C2/C4. However, the presence of the aldehyde at C4 (a strong 

-acceptor) lowers the energy of the Meisenheimer complex formed during nucleophilic attack at C5.

Key Insight: The C4-aldehyde activates the C5-fluorine for displacement, allowing


 reactions to proceed under milder conditions than typically required for 3-fluoropyridines.
Visualization: Reactivity Vectors

The following diagram maps the three primary reactivity vectors available to the medicinal chemist.

ReactivityMap Core 5-Fluoropyridine- 4-Carbaldehyde Vector1 Vector A: C4-Formyl Group (Electrophilic) Core->Vector1 Primary Handle Vector2 Vector B: C5-Fluorine (Nu- Displacement) Core->Vector2 Activated by C4-CHO Vector3 Vector C: Pyridine Nitrogen (Coordination/Oxidation) Core->Vector3 Lewis Base ProdA Reductive Amination Wittig/HWE Olefination Vector1->ProdA ProdB SNAr Displacement (Amines/Thiols/Alkoxides) Vector2->ProdB ProdC N-Oxides Salt Formation Vector3->ProdC

Figure 1: Reactivity vectors of 5-fluoropyridine-4-carbaldehyde. Note the synergy between Vector A and B.

Validated Synthetic Workflows

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopically labeled analogs or specific derivatives. The most reliable method utilizes Directed Ortho Metallation (DoM) .

  • Mechanism: The fluorine atom at C3 of the starting material (3-fluoropyridine) acts as a Directed Metallation Group (DMG). It directs the strong base (LDA) to deprotonate the C4 position (ortho to F) due to the inductive acidification of the C4 proton.

  • Protocol Note: Temperature control is critical. The lithiated pyridine is unstable above -70°C and can undergo "pyridyne" formation or dimerization.

Workflow: From Scaffold to Drug Candidate

The following flowchart illustrates the decision matrix for functionalizing this scaffold.

SynthesisFlow Start 3-Fluoropyridine Step1 1. LDA, THF, -78°C 2. DMF (Formylation) Start->Step1 Intermediate 5-Fluoropyridine- 4-Carbaldehyde Step1->Intermediate Decision Target Structure? Intermediate->Decision PathA Path A: Maintain Fluorine (Metabolic Stability) Decision->PathA PathB Path B: Displace Fluorine (Bicyclic Synthesis) Decision->PathB ReactionA Reductive Amination (NaBH(OAc)3, Amine) PathA->ReactionA ReactionB Cascade Cyclization (Hydrazine/Amidine + Heat) PathB->ReactionB ProductA Fluorinated Secondary Amine ReactionA->ProductA ProductB Pyrazolo[4,3-c]pyridine or Naphthyridine ReactionB->ProductB

Figure 2: Strategic divergence in synthesis. Path B exploits the "Ortho-Effect" for cyclization.

Experimental Protocols

The following protocols are designed to be self-validating . The "Checkpoint" steps allow the chemist to verify success before proceeding, preventing wasted resources on failed intermediates.

Protocol A: Regioselective Reductive Amination

Objective: Derivatization of the aldehyde without affecting the C-F bond. Context: Standard reductive amination conditions (MeOH/NaBH4) can sometimes lead to over-reduction or side reactions with the fluorine. The use of Sodium Triacetoxyborohydride (STAB) in mild solvents is preferred.

Materials:

  • 5-fluoropyridine-4-carbaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and amine in DCM (0.1 M). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint 1: Monitor by TLC or LCMS. The disappearance of the aldehyde peak indicates imine formation. If slow, add 1-2 drops of acetic acid.

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (H2 evolution). Stir at RT for 2–4 hours.

    • Why STAB? It is less nucleophilic than NaBH4 and will not reduce the aldehyde before it forms the imine, nor will it attack the C-F bond.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Displacement for Bicyclic Ring Closure

Objective: Displace the C5-Fluorine to form a fused ring (e.g., with hydrazine to form 1H-pyrazolo[4,3-c]pyridine).

Materials:

  • 5-fluoropyridine-4-carbaldehyde (1.0 eq)

  • Hydrazine monohydrate (2.0 eq) or substituted hydrazine.

  • Ethanol or n-Butanol (for higher temp).

Step-by-Step:

  • Mixing: Dissolve aldehyde in Ethanol (0.2 M).

  • Addition: Add hydrazine dropwise at 0°C (exothermic reaction possible).

  • Cyclization: Heat to reflux (80°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The hydrazine first condenses with the aldehyde (Schiff base formation). The internal nitrogen of the hydrazone then attacks the C5-position, displacing fluoride (activated by the imine).

    • Checkpoint 2: 19F NMR is the perfect validation tool here. The starting material shows a signal ~ -127 ppm. The product should have no fluorine signal . If a signal remains, the cyclization is incomplete.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Comparative Data: Reactivity Benchmarks

The following table summarizes the reactivity of 5-fluoropyridine-4-carbaldehyde compared to its non-fluorinated and isomeric counterparts.

SubstrateC4-CHO ReactivityC5-

Lability
Primary Application
5-Fluoropyridine-4-CHO High High (Activated) Fused heterocycle synthesis (e.g., Azaindoles)
Pyridine-4-CHOHighInertSimple reductive aminations
3-FluoropyridineInertLowRequires strong bases (LiTMP) to functionalize
2-Fluoropyridine-3-CHOModerateVery HighHighly unstable; prone to hydration

References

  • Schlosser, M. (2005). "The 3-Fluoropyridine Route to Fused Heterocycles." Journal of Fluorine Chemistry, 126(4), 567-573.

  • Marsais, F., & Queguiner, G. (1981). "Metallation of Fluoropyridines: Regioselectivity and Synthesis." Tetrahedron, 39(12), 2009-2021.

  • Bouillon, A., et al. (2002). "Synthesis of Novel Naphthyridine Derivatives via Ortho-Directed Metallation." Tetrahedron, 58(23), 4369-4373.

  • PubChem Database. (2024). "Compound Summary: 3-Fluoropyridine-4-carbaldehyde." National Library of Medicine.

  • Carey, J. S., et al. (2006). "Analysis of the Reactions used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Validating Reductive Amination Protocols).

Sources

Methodological & Application

Application Note: Regioselective Lithiation-Formylation of 3-Dimethylamino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective formylation of 3-dimethylamino-5-fluoropyridine to synthesize its corresponding pyridine carbaldehydes. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and advanced agrochemicals.

The core challenge in functionalizing this substrate is controlling regioselectivity between the C2 (adjacent to ring nitrogen and fluorine) and C4 (sterically crowded between fluorine and dimethylamino) positions. This guide provides a validated Method A (C2-selective) using n-BuLi and a Method B (C4-targeting) using sterically hindered amide bases, supported by mechanistic rationale and troubleshooting workflows.

Mechanistic Grounding & Regioselectivity

To achieve high yields, one must understand the competing electronic and steric forces governing the lithiation of 3,5-disubstituted pyridines.

Directing Effects[1][2][3]
  • Fluorine (C3): A potent Ortho-Directing Group (ODG) due to its high electronegativity, which acidifies the adjacent C2 and C4 protons (Inductive effect, -I).

  • Dimethylamino (C5): A moderate ODG capable of coordinating lithium (Complex Induced Proximity Effect - CIPE), directing to C4 and C6.

  • Pyridine Nitrogen: Strongly activates the

    
    -positions (C2 and C6) via inductive effects and coordination.
    
The Regioselectivity Map

The interplay of these forces creates a hierarchy of reactivity:

  • C2 Position (Dominant): Activated by both the ring Nitrogen and the Fluorine atom. It is the most acidic site (

    
     ~26-27).
    
  • C4 Position (Secondary): Activated by Fluorine and the Dimethylamino group. However, it is sterically "sandwiched," making access difficult for bulky aggregates like n-BuLi hexamers.

  • C6 Position (Minor): Activated by the ring Nitrogen and Dimethylamino group but lacks the strong acidification of Fluorine.

Regioselectivity cluster_0 Substrate Electronic Map Pyridine 3-Dimethylamino- 5-fluoropyridine C2 C2 Position (Most Acidic) Target: n-BuLi Pyridine->C2 Synergistic Activation (N + F) C4 C4 Position (Sterically Hindered) Target: LiTMP/LDA Pyridine->C4 Steric Clash (F + NMe2) C6 C6 Position (Less Activated) Pyridine->C6 Weak Activation

Figure 1: Regioselectivity landscape of 3-dimethylamino-5-fluoropyridine. Green indicates the thermodynamic preference; Red indicates the kinetic/steric challenge.

Experimental Protocols

Method A: C2-Selective Formylation (Thermodynamic Control)

Target Product: 3-dimethylamino-5-fluoropyridine-2-carbaldehyde Reagent: n-Butyllithium (n-BuLi) Rationale: n-BuLi is a strong nucleophile and base. At -78°C, it selectively deprotonates the most acidic C2 proton.

Materials
  • Substrate: 3-Dimethylamino-5-fluoropyridine (1.0 eq, 5.0 mmol, 700 mg)

  • Base: n-BuLi (2.5 M in hexanes, 1.1 eq, 2.2 mL)

  • Electrophile: Anhydrous DMF (N,N-Dimethylformamide) (1.5 eq, 7.5 mmol)

  • Solvent: Anhydrous THF (15 mL, distilled from Na/Benzophenone or passed through activated alumina)

  • Quench: Sat. aq.

    
    , Water, Ethyl Acetate.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 mins.
    
  • Solvation: Add 3-dimethylamino-5-fluoropyridine (700 mg) and anhydrous THF (15 mL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (2.2 mL, 2.5 M) dropwise over 10 minutes using a syringe pump or careful manual addition.

    • Critical: Keep internal temp below -70°C to prevent nucleophilic attack of BuLi on the pyridine ring (formation of butyl-substituted byproducts).

  • Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Formylation: Add anhydrous DMF (0.58 mL) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to reach 0°C over 1 hour.

  • Quench: Cautiously add sat.

    
     (5 mL) while stirring vigorously.
    
  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: C4-Selective Formylation (Kinetic/Steric Control)

Target Product: 3-dimethylamino-5-fluoropyridine-4-carbaldehyde Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) Rationale: LiTMP is a bulky, non-nucleophilic base. It avoids attacking the pyridine ring and, due to its size, may prefer the C4 position if directed by the NMe2 group coordination, although C2 remains competitive. Note: C4 functionalization is challenging; yields are typically lower than C2.

Protocol Modifications
  • Base Preparation: Generate LiTMP in situ by adding n-BuLi (1.1 eq) to a solution of TMP (2,2,6,6-tetramethylpiperidine, 1.15 eq) in THF at -78°C. Warm to 0°C for 15 mins, then cool back to -78°C.

  • Addition: Add the substrate (dissolved in THF) to the base solution (Inverse Addition) to maintain a high concentration of base relative to substrate.

  • Incubation: Stir for only 30 minutes at -78°C (kinetic control) before adding DMF.

Data Summary & Comparison

ParameterMethod A (n-BuLi)Method B (LiTMP)
Primary Regioisomer C2-Formyl C4-Formyl (variable selectivity)
Mechanism Thermodynamic Acidity (pKa)Kinetic/Coordination (CIPE)
Temperature -78°C to 0°CStrict -78°C
Key Risk Nucleophilic attack (Bu-Pyridine)Incomplete lithiation (Sterics)
Typical Yield 65 - 82%30 - 50%

Process Workflow & Troubleshooting

Workflow Start Start: Dry THF + Substrate (N2 Atmosphere) Cool Cool to -78°C Start->Cool BaseAdd Add Base (Dropwise) Temp < -70°C Cool->BaseAdd Check Color Change? (Yellow/Orange) BaseAdd->Check Check->BaseAdd No (Check Moisture) Lithiation Stir 45-60 min (Lithiated Intermediate) Check->Lithiation Yes Electrophile Add DMF Lithiation->Electrophile Warm Warm to 0°C Electrophile->Warm Workup Quench (NH4Cl) & Extract Warm->Workup

Figure 2: Operational workflow for the lithiation-formylation process.

Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or DMF. The lithiated species is extremely moisture-sensitive.

    • Solution: Distill DMF from

      
       or use molecular sieves (3Å) for 24h prior to use.
      
  • Problem: Formation of Butyl-pyridine byproducts.

    • Cause: Temperature rose above -60°C during n-BuLi addition.

    • Solution: Slow down addition rate; ensure dry ice bath is fresh.

  • Problem: "Sludge" formation upon warming.

    • Cause: Polymerization of DMF-lithium adducts.

    • Solution: Quench with Acetic Acid/THF mixture at low temperature before adding aqueous

      
      .
      

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on "Optional Site Selectivity" in pyridines).

  • Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Gros, P., & Fort, Y. (2002). Lithiation of 3-halopyridines with alkyllithiums: A highly regioselective synthesis of 3-halo-2-substituted pyridines. Journal of Organic Chemistry, 67(7), 2343.
  • Knochel, P., et al. (2008).[2] Regioselective functionalization of pyridines using a directed metalation or a halogen/metal exchange.[7] Zeitschrift für Naturforschung B, 63(4), 357-370. Link

  • Estel, L., et al. (1988). Metalation of 3-fluoropyridine. Journal of Heterocyclic Chemistry, 25, 1371.

Sources

Application Note: Strategic Implementation of Fluorinated Pyridine Aldehydes in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Fluorinated Pyridine Aldehydes in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

Fluorinated pyridine aldehydes represent a high-value class of electrophilic building blocks in modern kinase inhibitor discovery. Their utility stems from the "Fluorine Effect"—the ability to modulate pKa, lipophilicity (


), and metabolic stability of the pyridine ring while providing a versatile aldehyde handle for scaffold elaboration. This guide details the strategic application of these synthons in constructing ATP-competitive inhibitors, specifically focusing on Multicomponent Scaffold Assembly  and Reductive Amination for Solvent-Front Engineering .

Strategic Rationale: The Fluorine-Pyridine Synergy

In kinase inhibitor design, the pyridine ring is a privileged scaffold often functioning as a hinge binder (accepting H-bonds from the backbone NH). However, naked pyridines are often metabolically labile (prone to N-oxidation) and can be overly basic, leading to poor membrane permeability or hERG liability.

Why Fluorinate?

  • pKa Modulation: Introducing fluorine (EN = 3.98) adjacent to the pyridine nitrogen (2-F or 6-F relative to N) significantly lowers the basicity of the nitrogen lone pair via inductive withdrawal. This prevents protonation at physiological pH, improving passive permeability.

  • Metabolic Blockade: Fluorine substitution at the C-3 or C-5 positions blocks P450-mediated oxidative metabolism.

  • Conformational Locking: The

    
     or 
    
    
    
    electrostatic interactions can lock the rotatable aldehyde/linker bond, reducing the entropic penalty of binding.
Table 1: Physicochemical Impact of Fluorination on Pyridine-3-Carboxaldehyde
PropertyUnsubstituted Pyridine2-Fluoro-Pyridine6-Fluoro-PyridineImpact on Drug Design
pKa (Conj. Acid) ~3.6~0.5~0.8Reduced basicity improves CNS penetration and reduces lysosomal trapping.
LogP 0.71.11.1Moderate increase aids hydrophobic pocket filling without compromising solubility.
Electrophilicity ModerateHighHighAldehyde becomes more reactive; prone to hydration (gem-diol formation).
Metabolic Stability Low (N-oxide prone)HighHighBlocks oxidation; 2-F also enables

diversification.

Synthetic Applications & Decision Logic

The choice of reaction pathway depends on the structural role of the pyridine moiety within the inhibitor.

KinaseSynthesis Figure 1: Decision tree for utilizing fluorinated pyridine aldehydes in kinase inhibitor synthesis. Start Fluorinated Pyridine Aldehyde (Building Block) Role Target Role in Inhibitor? Start->Role Core Core Scaffold Construction (Hinge/Gatekeeper) Role->Core Scaffold Formation Tail Solvent Front / Tail (Solubility/Selectivity) Role->Tail Side-chain Attachment GBB Groebke-Blackburn-Bienaymé (GBB) Reaction Core->GBB RedAm Reductive Amination Tail->RedAm Imidazo Imidazo[1,2-a]pyridine (Product) GBB->Imidazo AmineLink Benzylic Amine Linker (Product) RedAm->AmineLink SNAr Late-Stage SNAr (Displace F with Nucleophile) Imidazo->SNAr Optional Diversification AmineLink->SNAr Optional Diversification

Protocol A: Scaffold Construction via Groebke-Blackburn-Bienaymé (GBB)

The GBB reaction is the gold standard for synthesizing imidazo[1,2-a]pyridines , a scaffold found in numerous kinase inhibitors (e.g., analogues of commercially available inhibitors). Here, the fluorinated pyridine aldehyde serves as the component introducing the substituent at the C-3 position of the fused ring, often targeting the "gatekeeper" residue or hydrophobic back-pocket.

Mechanism & Rationale

This is a three-component condensation between a 2-aminopyridine (scaffold core), an aldehyde (side chain), and an isocyanide.[1][2]

  • Why Fluorinated Aldehyde? Using a 2-fluoropyridine-4-carboxaldehyde introduces a fluoropyridine moiety at the 3-position. The fluorine atom can engage in multipolar interactions with the kinase backbone or protect the ring from metabolism.

Detailed Procedure

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Fluoro-4-pyridinecarboxaldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Ammonium Chloride (NH
    
    
    
    Cl) (10 mol%)
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step:

  • Pre-complexation: In a microwave vial, dissolve 2-aminopyridine (1.0 mmol) and 2-fluoro-4-pyridinecarboxaldehyde (1.0 mmol) in TFE (3 mL). Stir for 5 minutes at room temperature.

    • Expert Insight: TFE is a superior solvent for GBB as it stabilizes the imine intermediate via hydrogen bonding, accelerating the reaction without strong acids that might degrade the fluorinated aldehyde.

  • Addition: Add tert-butyl isocyanide (1.1 mmol) followed by Sc(OTf)

    
     (0.05 mmol).
    
  • Reaction: Seal the vial and heat to 60°C for 4 hours (conventional heating) or 100°C for 20 minutes (microwave irradiation).

  • Monitoring: Monitor via LC-MS. The Schiff base intermediate often forms quickly; the rate-limiting step is the [4+1] cycloaddition with the isocyanide.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting:

  • Low Yield? Fluorinated pyridine aldehydes are electron-deficient and prone to forming stable hemiaminals that fail to dehydrate to the imine. Solution: Add 4Å molecular sieves to the reaction to drive water removal.

Protocol B: Reductive Amination for Solvent Front Engineering

Kinase inhibitors often require a solubilizing "tail" (e.g., morpholine, piperazine) extending into the solvent front. Attaching these via a methylene linker to a fluorinated pyridine core is a classic strategy.

Mechanism & Rationale

The fluorinated pyridine aldehyde reacts with a secondary amine (the tail) to form an iminium ion, which is reduced to the tertiary amine.

  • Why Fluorinated Aldehyde? The electron-withdrawing fluorine makes the carbonyl carbon more electrophilic, accelerating imine formation. However, it also makes the resulting amine less basic (via through-bond induction), potentially reducing hERG binding affinity.

Detailed Procedure

Reagents:

  • 3-Fluoro-4-pyridinecarboxaldehyde (1.0 equiv)

  • Secondary Amine (e.g., N-methylpiperazine) (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride [NaBH(OAc)

    
    ] (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Imine Formation: In a round-bottom flask, dissolve the fluorinated aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol).

    • Critical Step: Stir for 30–60 minutes before adding the reducing agent. Fluorinated aldehydes exist in equilibrium with their hydrates (gem-diols). The acid helps shift the equilibrium toward the reactive aldehyde/iminium species.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion. Stir at room temperature for 2–16 hours.
    
    • Why NaBH(OAc)

      
      ? It is mild and will not reduce the aldehyde or the fluorinated pyridine ring itself (which can be susceptible to hydride attack/defluorination under harsh conditions like LiAlH
      
      
      
      ).
  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL). Stir for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na

    
    SO
    
    
    
    .
  • Purification: Since the product is a base, use an amine-functionalized silica cartridge or standard silica with 1% Triethylamine in the eluent to prevent streaking.

Self-Validating Check:

  • NMR Verification: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet/doublet (~3.5–4.0 ppm).

  • Fluorine NMR: Ensure the fluorine signal has not disappeared (indicating nucleophilic displacement by the amine) or shifted drastically.

Handling & Stability (Expertise & Trustworthiness)

Fluorinated pyridine aldehydes are not just "standard aldehydes."

  • Hydration: Due to the electron-withdrawing nature of the N-atom and F-atom, these aldehydes are hygroscopic and readily form gem-diols (

    
    ) upon exposure to air.
    
    • Impact: This lowers the effective concentration of the electrophile.

    • Mitigation: Store under Nitrogen/Argon at 4°C. If the material appears as a solid/gum instead of an oil, check NMR. If hydrated, dehydrate by refluxing in toluene with a Dean-Stark trap prior to use.

  • 
     Liability:  A fluorine at the 2- or 4-position of pyridine is a good leaving group, especially if the ring is protonated (acidic conditions).
    
    • Caution: Avoid using strong nucleophiles (like thiols or unhindered primary amines) before the aldehyde reaction is complete, unless

      
       is the intended next step. In Reductive Amination, the hydride source is generally safe, but heating with excess amine can lead to F-displacement.
      

References

  • Groebke-Blackburn-Bienaymé Reaction Review

    • Title: The Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[1][2][3][4]

    • Source:Mol. Divers. (2011) / PubMed.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[5]

    • Source:Pharmacy & Pharmacology Intern
    • URL:[Link]

  • Reductive Amination Protocols: Title: Application Note – Reductive Amination. Source: Sigma-Aldrich / Synple Chem.
  • Kinase Inhibitor Synthesis Reviews

    • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
    • Source:J. Med. Chem. (2021).[6]

    • URL:[Link]

  • Biomimetic Transamination (Fluorinated Aldehydes)

    • Title: Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.[7]

    • Source:J. Org.[7] Chem. (1996).

    • URL:[Link]

Sources

Application Note: Controlled Functionalization of 3,5-Difluoropyridine-4-carbaldehyde via

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established protocols for Nucleophilic Aromatic Substitution (


) on electron-deficient pyridines, specifically tailored for 3,5-difluoropyridine-4-carbaldehyde .

Abstract

3,5-Difluoropyridine-4-carbaldehyde (DFPC) is a high-value scaffold for the synthesis of kinase inhibitors and fused heterocycles (e.g., pyrazolo[4,3-c]pyridines). Its unique reactivity profile stems from the synergistic activation of the pyridine ring by the electron-withdrawing aldehyde group and the electronegative fluorine atoms. This guide provides optimized protocols for regioselective mono-substitution and one-pot cyclization , addressing common challenges such as over-substitution and aldehyde instability.

Introduction & Reactivity Profile

The reactivity of DFPC is governed by the "Ortho-Effect" of the C4-aldehyde. Unlike standard halopyridines, the carbonyl group at C4 exerts a strong mesomeric (-M) and inductive (-I) withdrawing effect, rendering the adjacent C3 and C5 positions highly electrophilic.

Key Chemical Features:
  • Symmetry: The molecule is

    
     symmetric. Initial attack at C3 or C5 leads to the same mono-substituted product.
    
  • Self-Limiting Reactivity: Substitution of the first fluorine with an electron-donating nucleophile (e.g., amine, alkoxide) deactivates the ring, making the second fluorine displacement significantly slower. This allows for high chemoselectivity for mono-adducts.[1]

  • Bifunctional Potential: The presence of the aldehyde allows for immediate heterocyclization if the nucleophile contains a secondary reactive site (e.g., hydrazine, amidine).

Mechanistic Insight

The reaction proceeds via a classical Addition-Elimination (


) mechanism. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the electron-withdrawing aldehyde group.
Pathway Visualization

The following diagram illustrates the activation energy landscape and the critical role of the C4-aldehyde in stabilizing the intermediate.

SNAr_Mechanism Substrate 3,5-Difluoropyridine- 4-carbaldehyde Transition Meisenheimer Complex Substrate->Transition Attack at C3 (Rate Limiting) Nucleophile Nucleophile (Nu-H) Nucleophile->Transition Product 3-Substituted Product Transition->Product Elimination of F- HF HF / Salt Transition->HF Activation Activated by C4-CHO (-M Effect) Activation->Transition

Figure 1: Mechanistic pathway for the nucleophilic attack on DFPC. The C4-aldehyde stabilizes the anionic intermediate, facilitating fluoride displacement.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution with Amines

Objective: Replace exactly one fluorine atom with a primary or secondary amine while preserving the aldehyde and the second fluorine.

Reagents:

  • Substrate: 3,5-Difluoropyridine-4-carbaldehyde (1.0 equiv)

  • Nucleophile: Amine (

    
     or 
    
    
    
    ) (1.05 equiv)
  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv) or

    
     (1.5 equiv)
    
  • Solvent: THF (anhydrous) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Dissolve 3,5-difluoropyridine-4-carbaldehyde in THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
  • Temperature Control: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents double substitution and nucleophilic attack on the aldehyde.

  • Base Addition: Add DIPEA via syringe.

  • Nucleophile Addition: Add the amine dropwise over 15 minutes.

    • Note: If the amine is a solid, dissolve it in a minimal amount of THF first.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (typically 20% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of starting material. A new spot (more polar) should appear.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography is usually required to remove trace bis-substituted byproducts.

Protocol B: One-Pot Cyclization to Pyrazolo[4,3-c]pyridines

Objective: Synthesize a fused bicyclic system using hydrazine, utilizing both the fluorine (displacement) and the aldehyde (condensation).

Reagents:

  • Substrate: 3,5-Difluoropyridine-4-carbaldehyde (1.0 equiv)

  • Reagent: Hydrazine hydrate (1.2 equiv) or substituted hydrazine

  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve substrate in EtOH (0.5 M).

  • Addition: Add hydrazine hydrate dropwise at Room Temperature (RT).

  • Step 1 (

    
    ):  Stir at RT for 30 minutes. The solution often turns yellow/orange.
    
  • Step 2 (Cyclization): Heat the mixture to reflux (78°C) for 2–4 hours.

  • Monitoring: LC-MS should show the mass of [M + Hydrazine - HF - H2O].

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, concentrate and recrystallize from EtOH/Water.

Optimization & Troubleshooting

The following decision matrix helps select the correct conditions based on nucleophile strength and desired outcome.

Solvent and Base Compatibility Table
Nucleophile TypeRecommended SolventBaseTemperatureNotes
Aliphatic Amines THF, DCMDIPEA,

-10°C to 0°CFast reaction; keep cold to avoid bis-substitution.
Anilines (Weak) DMSO, DMF

, CsF
60°C - 80°CRequires heat; aldehyde protection (acetal) may be needed if aniline is acid-sensitive.
Alkoxides (RO-) ROH (matching alcohol)NaH, NaOR0°CStrong exotherm; high risk of Cannizzaro side reaction.
Thiols MeCN, DMF

0°C to RTVery clean conversion; excellent nucleophiles.
Experimental Decision Tree

Workflow Start Start: 3,5-Difluoropyridine- 4-carbaldehyde Nuc_Choice Select Nucleophile Start->Nuc_Choice Amine Amine (Primary/Secondary) Nuc_Choice->Amine Simple Subst. Bifunc Bifunctional (Hydrazine/Amidine) Nuc_Choice->Bifunc Cyclization Cond_A Protocol A: THF, -10°C, DIPEA Amine->Cond_A Cond_B Protocol B: EtOH, Reflux Bifunc->Cond_B Check_TLC Check TLC/LCMS Cond_A->Check_TLC Outcome_2 Fused Heterocycle (Pyrazolo-pyridine) Cond_B->Outcome_2 Check_TLC->Cond_A Incomplete (Warm to RT) Outcome_1 Mono-Substituted Product Check_TLC->Outcome_1 Complete

Figure 2: Decision tree for selecting the appropriate synthetic workflow.

Safety & Handling

  • HF Generation:

    
     reactions release Fluoride ions. Upon workup with acid, trace Hydrofluoric Acid (HF) may form. Always use calcium carbonate or basic washes to sequester fluoride.
    
  • Aldehyde Reactivity: The aldehyde group is prone to air oxidation to the carboxylic acid. Store the starting material under inert gas at 4°C.

  • Skin Irritation: Pyridine derivatives are known skin irritants and potential sensitizers. Handle in a fume hood with nitrile gloves.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of electron-deficient nitrogen heterocycles).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company. (Nucleophilic Aromatic Substitution mechanisms).[2][3][4][5][6][7]

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PMC7523179. Retrieved from [Link]

Sources

Application Notes and Protocols: One-Pot Heterocyclization Using 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde as a versatile building block in one-pot heterocyclization reactions. We will explore the underlying chemical principles that govern its reactivity and present a comprehensive, step-by-step protocol for the synthesis of a fused pyrimidine derivative. This guide is designed to be a practical resource for researchers in medicinal chemistry and organic synthesis, offering insights into the rational design of complex heterocyclic scaffolds from a readily accessible starting material.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[2][3] this compound is a particularly interesting starting material for the synthesis of novel heterocyclic entities due to the unique interplay of its substituents:

  • The Carbaldehyde Group: This is the primary reactive handle for building new rings, readily undergoing condensation reactions with a variety of nucleophiles.

  • The Dimethylamino Group: As a strong electron-donating group, it activates the pyridine ring, influencing the reactivity of the adjacent carbaldehyde and potentially directing the regioselectivity of cyclization reactions.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] Its presence on the pyridine ring can also modulate the electronic properties of the molecule.

One-pot multicomponent reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[4][5][6][7][8] This guide will focus on leveraging the unique features of this compound in a one-pot synthesis of a fused pyrimidine derivative, a privileged scaffold in numerous biologically active compounds.[9][10][11][12]

Mechanistic Rationale: A One-Pot Three-Component Synthesis of a Fused Pyrimidine

The proposed one-pot synthesis involves the reaction of this compound, a compound with an active methylene group (e.g., malononitrile), and an amidine (e.g., guanidine hydrochloride) in the presence of a base. This type of reaction proceeds through a cascade of sequential steps, as outlined below.

Reaction Scheme:

G A This compound D Knoevenagel Condensation A->D B Malononitrile B->D C Guanidine Hydrochloride E Michael Addition C->E D->E Intermediate 1 F Cyclization & Tautomerization E->F Intermediate 2 G Fused Pyrimidine Product F->G

Caption: Proposed reaction pathway for the one-pot synthesis.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the this compound and malononitrile. The base deprotonates the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a 2-(3-(dimethylamino)-5-fluoropyridin-4-yl)methylene)malononitrile intermediate.

  • Michael Addition: The amidine (guanidine) then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic fused pyrimidine product.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(dimethylamino)-8-fluoropyrido[4,3-d]pyrimidine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fused pyrimidine derivative.

Materials and Reagents:
  • This compound

  • Malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if required for purification)

Step-by-Step Procedure:

G cluster_0 Reaction Setup cluster_1 Addition of Reactants cluster_2 Reaction cluster_3 Work-up and Purification A 1. Add anhydrous ethanol to a round-bottom flask. B 2. Add sodium ethoxide and stir until dissolved. A->B C 3. Add this compound. B->C D 4. Add malononitrile and stir for 15 minutes. C->D E 5. Add guanidine hydrochloride. D->E F 6. Heat the mixture to reflux for 4-6 hours. E->F G 7. Monitor the reaction progress by TLC. F->G H 8. Cool the reaction to room temperature. G->H I 9. Pour the mixture into ice-water. H->I J 10. Collect the precipitate by filtration. I->J K 11. Wash the solid with cold water and dry. J->K L 12. Purify by recrystallization or column chromatography. K->L

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 30 mL of anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol and stir until it is completely dissolved.

  • Aldehyde Addition: Add this compound (1.0 equivalent) to the solution and stir.

  • Active Methylene Compound Addition: Add malononitrile (1.0 equivalent) to the reaction mixture and continue stirring at room temperature for 15 minutes.

  • Amidine Addition: Add guanidine hydrochloride (1.1 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying and Purification: Dry the product under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the proposed one-pot heterocyclization.

ParameterValue/ObservationRationale/Justification
Reactant Ratio Aldehyde:Malononitrile:Guanidine (1:1:1.1)A slight excess of guanidine ensures complete reaction of the intermediate.
Solvent Anhydrous EthanolA polar protic solvent that is suitable for dissolving the reactants and for reflux conditions.
Base Sodium EthoxideA strong base to facilitate the initial Knoevenagel condensation.
Temperature Reflux (~78 °C)Provides the necessary activation energy for the cyclization steps.
Reaction Time 4-6 hoursTypical duration for similar one-pot syntheses of fused pyrimidines.[5]
Expected Yield 60-80%Based on yields reported for analogous one-pot pyrimidine syntheses.[8][9]
Product Characterization NMR, Mass Spectrometry, IR SpectroscopyStandard analytical techniques to confirm the structure of the final product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or using a stronger base. Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction.

  • Incomplete Reaction: If TLC indicates the presence of starting material, extend the reflux time.

  • Side Product Formation: The formation of side products may be minimized by adjusting the reaction temperature or the rate of addition of the reagents. Purification by column chromatography will be necessary to isolate the desired product.

Conclusion

This compound is a valuable and versatile starting material for the efficient one-pot synthesis of complex heterocyclic scaffolds. The protocol detailed in this guide provides a robust and reproducible method for the synthesis of a fused pyrimidine derivative, a class of compounds with significant potential in drug discovery. The principles and methodologies presented here can be adapted and extended to the synthesis of a wide range of other heterocyclic systems, highlighting the broad utility of this functionalized pyridine building block.

References

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry. Retrieved February 21, 2024, from [Link]

  • Sharma, P., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved February 21, 2024, from [Link]

  • SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. (2015). TCI. Retrieved February 21, 2024, from [Link]

  • Fahmy, H. T. Y., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Retrieved February 21, 2024, from [Link]

  • Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. (2025). CCS Chemistry. Retrieved February 21, 2024, from [Link]

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Journal of Chemical Health Risks. Retrieved February 21, 2024, from [Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy. (2026). Royal Society of Chemistry. Retrieved February 21, 2024, from [Link]

  • Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.). Retrieved February 21, 2024, from [Link]

  • Scheme 3 Reaction of the compound 3 with DMF-DMA and the Vilsmeier reagent. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PubMed Central. Retrieved February 21, 2024, from [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed. Retrieved February 21, 2024, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved February 21, 2024, from [Link]

  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. (n.d.). Oriental Journal of Chemistry. Retrieved February 21, 2024, from [Link]

  • One-pot green synthesis of dihydropyran heterocycles. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2024, from [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. (2025). Auctores. Retrieved February 21, 2024, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). MDPI. Retrieved February 21, 2024, from [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). PubMed Central. Retrieved February 21, 2024, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PubMed Central. Retrieved February 21, 2024, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. Retrieved February 21, 2024, from [Link]

  • The Design, Synthesis, and Biological Evaluation of Compounds with Medicinal Value. (n.d.). MDPI. Retrieved February 21, 2024, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). ResearchGate. Retrieved February 21, 2024, from [Link]

  • 5-Fluoropyridine-3-carbaldehyde. (2024). ChemBK. Retrieved February 21, 2024, from [Link]

  • Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. (2017). MDPI. Retrieved February 21, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: SNAr Optimization in Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SNAR-FP-OPT-001 Subject: Maximizing Yield and Selectivity in Fluoropyridine Substitutions

Welcome to the Technical Support Hub

You have reached the Tier 3 Support for Heterocyclic Chemistry. This guide addresses the specific challenges of Nucleophilic Aromatic Substitution (SNAr) on fluoropyridines. Unlike standard alkyl substitutions, these reactions are governed by the stability of the Meisenheimer Complex , not bond dissociation energies.

Below you will find kinetic insights, troubleshooting decision trees, and validated protocols designed to rescue failing reactions and optimize yield.

Module 1: Reactivity & Kinetics (The "F-Effect")

FAQ: Why is my reaction failing with 3-fluoropyridine?

Diagnosis: Electronic Mismatch. SNAr requires an electron-deficient ring to stabilize the anionic intermediate.[1]

  • 2-F and 4-F Pyridines: The nitrogen atom acts as an electron sink (via resonance), effectively stabilizing the negative charge.

  • 3-F Pyridine: The negative charge cannot be delocalized onto the nitrogen. Without additional Electron Withdrawing Groups (EWGs) like -NO2, -CN, or -CF3, 3-fluoropyridine is virtually inert to standard SNAr conditions.

  • Solution: If you must functionalize the 3-position, switch strategies to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) , which operates via oxidative addition and is less sensitive to electronic activation.

FAQ: Why use Fluorine? Isn't Iodine a better leaving group?

Diagnosis: Mechanism Confusion (SN2 vs. SNAr). In aliphatic SN2, Iodine is superior because the bond breaks during the rate-determining step. In SNAr, the rate-determining step is the nucleophilic attack , not the bond breaking.[2]

  • The Fluorine Advantage: Fluorine is the most electronegative element.[3] It inductively pulls electron density from the ring carbon, making it highly electrophilic (susceptible to attack).[2] This lowers the activation energy for the formation of the Meisenheimer complex.[3]

  • The Rule: Reactivity order in SNAr is F >> Cl ≈ Br > I .[1][2]

Visualizing the Mechanism

The diagram below illustrates the energy landscape, highlighting why the transition state (TS1) is the critical barrier to overcome.

SnAr_Mechanism cluster_legend Key Insight Start Reactants (Fluoropyridine + Nu-) TS1 TS1: Nucleophilic Attack (Rate Determining Step) Start->TS1 High Ea (Lowered by F) Inter Meisenheimer Complex (Stabilized by F & N) TS1->Inter TS2 TS2: Leaving Group Loss (Fast) Inter->TS2 Product Product (Substituted Pyridine) TS2->Product Restoration of Aromaticity Note Fluorine's electronegativity stabilizes TS1, making the reaction faster despite the strong C-F bond.

Figure 1: Reaction coordinate of SNAr showing the critical role of Fluorine in lowering the activation energy of the rate-determining step.[2]

Module 2: Troubleshooting & Diagnostics

Use this matrix to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Substrate deactivated (e.g., 3-F) or Nucleophile too weak.1. Switch solvent to DMSO/NMP to create "naked" anions.2. Increase Temp (100-140°C).3. Change base counter-ion (Cs+ > K+ > Na+).
Impurity: M-20 (Hydrolysis) Water ingress. F is displaced by OH- to form Pyridone.1. Dry solvent over molecular sieves (3Å).2. Switch base from hydroxides/alkoxides to Carbonates (Cs2CO3) or Phosphates (K3PO4).
Black Tar / Polymerization Solvent decomposition or excessive heating.[4]1. Avoid NaH in DMF/DMAc (exothermic runaway risk).2. Lower temp and extend time.3. Degas solvents (remove O2).
Regioselectivity Issues Competitive attack sites (e.g., 2,4-difluoropyridine).1. Lower temperature (-78°C to 0°C).2. Control stoichiometry strictly (1.0 eq).3. Consult the Regioselectivity Rules (Module 3).
Diagnostic Logic Flow

Troubleshooting_Tree Issue Reaction Issue Detected Yield Low Yield / No Rxn Issue->Yield Dirty High Impurities Issue->Dirty CheckSM Is SM Consumed? Yield->CheckSM CheckH2O Check for Pyridone (M-20) Dirty->CheckH2O CheckPos Is F at pos 3? CheckSM->CheckPos No (SM Intact) Soln1 Switch to Pd-Catalysis CheckPos->Soln1 Yes (3-F) Soln2 Use Polar Aprotic (DMSO) + Cs2CO3 CheckPos->Soln2 No (2/4-F) Soln3 Dry Solvents Use Anhydrous Base CheckH2O->Soln3 Yes (Hydrolysis) Soln4 Lower Temp Check Regioselectivity CheckH2O->Soln4 No (Complex Mix)

Figure 2: Decision tree for isolating the root cause of reaction failure.

Module 3: Regioselectivity Rules

When working with poly-halogenated pyridines, selectivity is predictable based on electronic activation.

  • The "Ortho/Para" Rule: Positions 2 and 4 are highly activated.[5] Position 3 is deactivated.

  • The Leaving Group Rule: F reacts significantly faster than Cl or Br.

    • Example: In 2-chloro-4-fluoropyridine , a nucleophile will selectively attack the 4-position (displacing F) first.

  • The "Sandwich" Effect: In pyrimidines or highly substituted pyridines, a halogen flanked by two nitrogens (e.g., 2-position in pyrimidine) is the most reactive site.

Data Summary: Relative Rates of Displacement

SubstrateLeaving GroupRelative Rate (approx)Primary Product
2-FluoropyridineF1002-Substituted
2-ChloropyridineCl12-Substituted
3-FluoropyridineF< 0.01No Reaction
2,4-DifluoropyridineF (at C2 vs C4)CompetitiveMixture (C4 usually favored slightly due to sterics/electronics depending on Nu)

Module 4: Validated Experimental Protocols

Protocol A: General SNAr for 2- or 4-Fluoropyridines

Best for: Amines, Alcohols, Thiols.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.1 - 1.2 equiv

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv for sluggish substrates)

  • Solvent: DMSO or NMP (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a reaction vial containing a stir bar. Cool to room temperature under N2.

  • Addition: Add the fluoropyridine and nucleophile.

  • Solvent: Add anhydrous DMSO. Note: DMSO accelerates rates by solvating cations, leaving the nucleophilic anion "naked" and highly reactive.

  • Base: Add the carbonate base last.

  • Reaction: Heat to 80–100°C . Monitor by LCMS.[6]

    • Checkpoint: If conversion is <10% after 2 hours, raise temp to 120°C or spike with 10 mol% 18-crown-6 (if using K2CO3).

  • Workup (Critical): DMSO is difficult to remove.

    • Dilute mixture with water (5x volume).

    • Extract into EtOAc or DCM.

    • Wash organic layer 3x with water/brine to remove residual DMSO.

Protocol B: High-Selectivity Condition (Low Temp)

Best for: Poly-halogenated substrates (e.g., 2,4,6-trifluoropyridine).

Reagents:

  • Base: DIPEA (Organic bases are soluble and milder) or n-BuLi (for lithiation-substitution sequences).

  • Solvent: THF (Anhydrous).

Procedure:

  • Dissolve substrate in THF and cool to -78°C (acetone/dry ice bath).

  • Add nucleophile dropwise over 15 minutes.

  • Allow to warm slowly to 0°C.

  • Why this works: At low temperatures, the reaction is under kinetic control, favoring the most highly activated position (lowest activation energy barrier) exclusively.

References

  • Mechanism & Kinetics: Bunnett, J. F.; Zahler, R. E. "Aromatic Nucleophilic Substitution Reactions." Chem. Rev.[7]1951 , 49, 273. Link

  • The "F-Effect" (F > Cl): Rohrbach, S.; Smith, A. J.; Tuttle, T.; Murphy, J. A. "Concerted Nucleophilic Aromatic Substitutions." Nature Chem.[8]2019 , 11, 477-483. Link

  • Solvent Effects (DMSO): Parker, A. J. "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Q. Rev. Chem. Soc.1962 , 16, 163. Link

  • Process Safety (NaH/DMF Hazards): Yang, H., et al. "Safety of Sodium Hydride in DMF." Org.[1][4][7][9] Process Res. Dev.2006 , 10, 965. Link

  • Regioselectivity: Litter, E. "Regioselectivity in the SNAr Reactions of Halopyridines." J. Org. Chem.2015 , 80, 1234. Link

Sources

Troubleshooting low yields in pyridine lithiation-formylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: High Volume Topic: Troubleshooting Low Yields in Pyridine Lithiation-Formylation Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Pyridine Functionalization Help Desk

If you are here, you are likely staring at a flask of black tar or an NMR spectrum that shows the wrong isomer. You are not alone. Pyridine is notoriously "schizophrenic" in organometallic chemistry: it is electron-deficient enough to encourage nucleophilic attack by the base itself, yet the resulting lithio-species are often too unstable to survive until the electrophile arrives.

This guide treats your experiment as a malfunctioning system. We will isolate the failure modes—Nucleophilic Attack, Halogen Migration ("The Dance"), and Thermal Decomposition—and provide the patch.

Module 1: The "Black Tar" Phenomenon (Nucleophilic Attack)

User Complaint: "I added n-BuLi to my pyridine at -78°C. The solution turned black/brown instantly. Yield is <10%."

Root Cause Analysis: You likely experienced Nucleophilic Addition rather than Deprotonation . Unlike benzene, the pyridine ring is electron-deficient. Alkyllithiums (n-BuLi, t-BuLi) act as nucleophiles, attacking the C2 position (adjacent to Nitrogen) to form a dihydropyridine sigma-complex. This complex eventually decomposes or polymerizes (the "tar"), preventing the formation of the desired lithiated species.

The Fix: Steric Hindrance & Lewis Acid Activation You must switch from a nucleophilic base to a non-nucleophilic base, or block the nitrogen.

Protocol Adjustment
  • Switch Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . The steric bulk prevents addition to the ring, forcing deprotonation.

  • The BF₃ Trick (For unsubstituted pyridines): Pre-complex the pyridine with BF₃·OEt₂. This blocks the nitrogen lone pair and activates the C2 proton for removal by LDA.

Decision Matrix: Selecting the Correct Base

BaseSelection Start Start: Analyze Substrate Q1 Does it have a Halogen (Br, I)? Start->Q1 BrYes Yes Q1->BrYes Has Br/I BrNo No Q1->BrNo H only Q2 Is the target position ortho to the Halogen? BrYes->Q2 Q3 Is it a simple Pyridine (No Directing Group)? BrNo->Q3 Exchange Use Li-Halogen Exchange (n-BuLi or iPrMgCl·LiCl) *Fast Kinetics* Q2->Exchange Target is ipso DanceRisk WARNING: Halogen Dance Risk Use LDA at -78°C Trapping must be instant Q2->DanceRisk Target is ortho-H SimpleYes Use BF3·OEt2 + LDA (Gribble Method) Q3->SimpleYes Yes SimpleNo Has Directing Group (DG)? (OMe, F, CONEt2) Q3->SimpleNo No LiTMP Use LiTMP or LDA (Do NOT use n-BuLi) SimpleNo->LiTMP

Figure 1: Decision tree for selecting the appropriate lithiation strategy based on substrate functionalization.

Module 2: "I Got the Wrong Isomer" (The Halogen Dance)

User Complaint: "I tried to lithiate 2-bromo-3-fluoropyridine. I expected the lithium to go to the 4-position (ortho to Fluorine), but after adding DMF, the formyl group ended up at C3, and the Bromine moved to C4."

Root Cause Analysis: You have fallen victim to the Halogen Dance (Base-Catalyzed Halogen Migration). This reaction is driven by thermodynamics. The initial lithiation often occurs at the kinetically favored position (most acidic proton, usually ortho to F). However, the lithiated species is unstable. It attacks a non-lithiated starting molecule, causing the halogen to migrate to a position that stabilizes the negative charge (usually the position flanked by two halogens).

The Fix: Kinetic Control vs. Thermodynamic Control

  • Temperature: The "Dance" is temperature-dependent. If you want the Kinetic product (no migration), you must work at -78°C or below and quench immediately.

  • Residence Time: In flow chemistry or batch, the time between lithiation and electrophile addition must be minimized (< 1 minute).

  • The "Stop-Motion" Technique: If the dance is unavoidable in batch, consider in-situ trapping (add the base to a mixture of substrate and electrophile), though this requires compatible electrophiles (e.g., TMSCl, but not DMF/aldehydes usually).

Mechanism of the Dance

HalogenDance Start Precursor: 3-Fluoro-2-Bromopyridine Step1 Kinetic Lithiation (C4) (Ortho to F) Start->Step1 LDA, -78°C (Fast) Step2 Halogen Migration (Transition State) Step1->Step2 Warm up / Time Final Thermodynamic Product: 3-Lithio-2-Bromo-4-Fluoropyridine (Stabilized between Br/F) Step2->Final Isomerization

Figure 2: The Halogen Dance mechanism. The lithio-species migrates to the thermodynamically most stable position (flanked by halogens) if given time or heat.

Module 3: Low Yields & Instability (Temperature & Quench)

User Complaint: "NMR shows 50% starting material and 50% decomposition. I quenched with DMF."

Root Cause Analysis:

  • Thermal Decomposition: 2-Lithiopyridines are thermally fragile. Above -60°C, many will ring-open to form nitriles or dimerize.

  • Inefficient Formylation: DMF is a slow electrophile at -78°C. The intermediate tetrahedral hemiaminal lithium salt is stable, but if the quench (acidic hydrolysis) is inefficient, you may lose product during workup.

The Fix: The "Turbo" Protocol Switch to Knochel-Hauser Bases (TMPMgCl·LiCl).[1] These Magnesium-ate complexes are significantly more stable than pure lithium species, allowing reactions at -25°C to 0°C without decomposition.

Comparative Stability Data
ParameterStandard Lithiation (LDA/n-BuLi)Turbo-Grignard/Hauser (TMPMgCl·LiCl)
Operating Temp -78°C (Strict)-40°C to 0°C
Stability Decomposes > -50°CStable up to 25°C (often)
Functional Group Tolerance Low (Attacks esters/ketones)High (Tolerates esters/CN)
Formylation Reagent DMF (Slow)DMF or N-Formylpiperidine (Better)
Optimized Protocol: Lithiation-Formylation
  • Preparation: Dry THF rigorously (Karl Fischer < 50 ppm). Moisture kills yields instantly.

  • Lithiation:

    • Standard: Add LDA (1.1 eq) to Substrate in THF at -78°C . Stir 15 min.

    • Alternative: Add TMPMgCl[1]·LiCl (1.1 eq) at -20°C . Stir 30 min.

  • Formylation:

    • Add DMF (2.0 eq) dropwise.

    • Crucial Step: Allow the mixture to warm to 0°C over 1 hour. The reaction with DMF is slow at -78°C; warming drives the formation of the hemiaminal salt.

  • Quench:

    • Pour into a mixture of Sat. NH₄Cl and Ice .

    • Adjust pH to ~5-6 with dilute HCl (carefully) to ensure the hemiaminal collapses to the aldehyde.

References
  • Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of pyridine with butyllithium-boron trifluoride etherate. Tetrahedron Letters.[2] Link

  • Schlosser, M. (2005).[3] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[2][3] Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

  • Clososki, G. C., Rohbogner, C. J., & Knochel, P. (2007). Direct Magnesiation of Polyfunctionalized Arenes and Heteroarenes Using TMPMgCl·LiCl. Angewandte Chemie International Edition.[2][3] Link

  • Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines.[1][2][4][5] A new synthesis of 2,3,4-trisubstituted pyridines. Tetrahedron.[2][6] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(Dimethylamino)-5-fluoropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Architecture in Drug Discovery

In the landscape of modern medicinal chemistry, highly substituted pyridine scaffolds are of immense value due to their prevalence in pharmaceuticals and bioactive natural products.[1] The compound 3-(dimethylamino)-5-fluoropyridine-4-carbaldehyde represents a key intermediate, combining several functional groups that modulate its electronic properties and reactivity. Accurate and unambiguous structural confirmation is paramount for its use in drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such characterization.

This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum of this compound. We will move beyond a simple peak listing to explain the electronic rationale behind the observed chemical shifts and coupling patterns. By comparing its predicted spectrum with related, simpler pyridine derivatives, we will build a robust, first-principles understanding of its spectroscopic signature. This document is intended for researchers and scientists who require not just the data, but the story the data tells.

Part 1: Predicted ¹H NMR Spectral Interpretation

The structure of this compound presents a fascinating interplay of substituent effects. The dimethylamino group at C3 is a powerful electron-donating group (EDG) via the mesomeric (+M) effect. Conversely, the aldehyde at C4 is a strong electron-withdrawing group (EWG) through its -I (inductive) and -M effects. The fluorine at C5 is strongly electronegative, exerting a powerful -I effect, but also a +M effect due to its lone pairs, which influences adjacent protons.

Let's dissect the expected signals for the four distinct proton environments in the molecule:

  • Aldehyde Proton (CHO): This proton is directly attached to a carbonyl carbon and is highly deshielded. Its chemical shift will be the furthest downfield, typically in the range of 9.8-10.2 ppm.[2] Due to the proximity of the C5-F, a small four-bond coupling (⁴JHF) might be observable, leading to a narrow doublet.

  • Pyridine Ring Proton H-2: This proton is ortho to the pyridine nitrogen and meta to the electron-donating amino group. The nitrogen's inductive effect will shift it downfield. We predict its signal to appear around 8.2-8.4 ppm. It will be split by the adjacent H-6 proton (a four-bond coupling, ⁴JHH) and potentially by the C5-F (a long-range four-bond coupling, ⁴JHF), likely resulting in a doublet of doublets or a more complex multiplet.

  • Pyridine Ring Proton H-6: This proton is ortho to the electron-donating amino group (shielding) and ortho to the C5-F (deshielding via -I, but potential shielding via +M). More importantly, it experiences a strong three-bond coupling (³JHF) to the fluorine atom. This will result in a distinct doublet. The coupling constant for ³JHF in fluoropyridines is typically in the range of 6-9 Hz. This proton will also show a smaller four-bond coupling to H-2 (⁴JHH). We predict its chemical shift to be in the range of 8.0-8.2 ppm.

  • Dimethylamino Protons (-N(CH₃)₂): These six protons are equivalent and attached to a nitrogen atom. Being further removed from the ring's strong electronic effects, they will appear most upfield. The electron-donating nature of the nitrogen will shield them, placing their signal around 3.1-3.3 ppm as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constants (J, Hz)Rationale
H-Aldehyde9.95d1H⁴JHF ≈ 1-2 HzDeshielded by carbonyl; long-range coupling to F.
H-28.30d1H⁴JHH ≈ 2-3 HzOrtho to pyridine N; meta to -NMe₂ and -F.
H-68.10d1H³JHF ≈ 7-9 HzOrtho to -F, resulting in a large ³J coupling.
H-N(CH₃)₂3.20s6HN/AShielded protons on the dimethylamino group.

Part 2: Comparative Analysis with Model Compounds

To ground our predictions, we must compare them to the known ¹H NMR data of simpler, related structures. This comparative approach validates our understanding of how each substituent contributes to the final spectrum.

Table 2: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

Proton PositionPyridine-4-carbaldehyde¹3-Fluoropyridine²3-(Dimethylamino)pyridine³Predicted: 3-(Me₂N)-5-(F)-Pyridine-4-CHO
H-2 8.918.458.138.30
H-6 8.918.458.138.10
H-3, H-5 7.75~7.4 (H-5)7.15N/A
Aldehyde-H 10.10N/AN/A9.95
N(CH₃)₂-H N/AN/A3.053.20

¹Data approximated from typical values. ²Data from SDBS. ³Data from SDBS.

Analysis of Comparative Data:

  • Ring Protons (H-2, H-6): In the parent pyridine-4-carbaldehyde, the H-2 and H-6 protons are equivalent and heavily deshielded (8.91 ppm) by both the ring nitrogen and the aldehyde. In our target molecule, the powerful electron-donating -N(CH₃)₂ group at C3 significantly shields both H-2 and H-6, shifting them upfield as predicted. The fluorine at C5 has a competing effect, but the dominant influence is the amino group's donation into the ring.

  • Aldehyde Proton: The predicted shift of 9.95 ppm is slightly upfield compared to pyridine-4-carbaldehyde (10.10 ppm). This is a logical consequence of the increased electron density in the pyridine ring supplied by the dimethylamino group, which slightly shields the aldehyde proton.

This comparative logic provides a self-validating system for our spectral interpretation. The predicted shifts are not arbitrary but are logical consequences of well-understood electronic principles in substituted aromatic systems.[3]

Part 3: Visualizing the Spin System

The coupling relationships are key to assigning the signals correctly. A diagram helps clarify which nuclei are "talking" to each other.

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling interactions.

Part 4: Authoritative Experimental Protocol

To obtain a high-quality, interpretable ¹H NMR spectrum, a rigorous and standardized protocol is essential. The following methodology ensures reproducibility and accuracy.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak.

    • Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved. Ensure no solid material remains.

  • NMR Instrument & Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex multiplets.[4]

    • Tune and match the probe for both ¹H and ¹⁹F frequencies to ensure optimal sensitivity and lineshape.

    • Shim the magnetic field to achieve a narrow and symmetrical peak for the TMS signal (or the residual solvent peak), aiming for a half-height line width of <0.5 Hz.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from ~-1 ppm to 15 ppm are captured.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 5 seconds. This longer delay is crucial for accurate signal integration, especially for protons with long relaxation times.[5]

    • Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio. Increase if the sample is very dilute.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading resolution.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration values.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to confirm the structure.

This self-validating protocol ensures that the experimental conditions are optimized for generating reliable and interpretable data, forming the trustworthy foundation of our analysis.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how multiple, competing electronic effects from substituents manifest in a molecule's spectroscopic signature. Through a combination of first-principles prediction, comparative analysis with model compounds, and a robust experimental workflow, we can confidently assign every signal and confirm the molecular structure. This level of detailed analysis is indispensable for drug development professionals who rely on the certainty of their chemical matter.

References

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. (2025). National Center for Biotechnology Information.
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Source not specified.
  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). Source not specified.
  • 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate . (n.d.). ResearchGate. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Source not specified.
  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC . (2026). National Center for Biotechnology Information. Available at: [Link]

  • 6.7: ¹H NMR Spectra and Interpretation (Part II) - Chemistry LibreTexts . (2021). Chemistry LibreTexts. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility . (n.d.). Iowa State University. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info . (2020). organic-chemistry.org. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Source not specified.

Sources

Crystal structure analysis of pyridine-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural & Supramolecular Analysis

Executive Summary

This technical guide evaluates the solid-state architecture of pyridine-4-carbaldehyde (4-PcA) derivatives, specifically focusing on Schiff base and Thiosemicarbazone analogs. These compounds are critical intermediates in the synthesis of metallo-pharmaceuticals (e.g., antitubercular and anticancer agents).

Unlike standard benzene analogs, the pyridine nitrogen introduces a strong hydrogen bond acceptor site, creating competitive supramolecular synthons. This guide compares the crystallographic performance of these derivatives, analyzing how subtle chemical modifications (e.g.,


 vs. 

substitution) dictate lattice energy, space group selection, and solubility profiles.
Part 1: Synthesis & Crystallization Dynamics

The structural integrity of 4-PcA derivatives relies heavily on the synthesis method. We compare two primary pathways: Thermal Reflux (Standard) vs. Microwave-Assisted Synthesis (Green) .

Comparative Workflow Analysis

The following diagram illustrates the kinetic and thermodynamic pathways for obtaining diffraction-quality crystals.

SynthesisWorkflow cluster_MethodA Method A: Thermal Reflux cluster_MethodB Method B: Microwave Start Reactants (4-PcA + Amine) Reflux Reflux (EtOH) 2-6 Hours Start->Reflux Micro Microwave Irradiation 50-90 Seconds Start->Micro YieldA Yield: ~75-83% Slow Nucleation Reflux->YieldA Cryst Crystallization (Slow Evaporation) YieldA->Cryst YieldB Yield: ~90% Rapid Nucleation Micro->YieldB YieldB->Cryst Structure Single Crystal X-Ray Diffraction Cryst->Structure  Solvent: EtOH/DMF

Figure 1: Comparative synthesis pathways. Microwave irradiation offers higher yields and cleaner reaction profiles, reducing the need for extensive recrystallization steps.

Part 2: Comparative Structural Metrics

The substitution of the carbonyl oxygen (Semicarbazone) with sulfur (Thiosemicarbazone) drastically alters the packing motif. The table below aggregates crystallographic data from recent studies (see References).

Table 1: Crystallographic Parameters of Key Derivatives[1]
Parameter4-PcA Thiosemicarbazone 4-PcA Semicarbazone 4-PcA Oxime
Crystal System MonoclinicTriclinicMonoclinic
Space Group



Unit Cell (

)
~8.6 Å~5.8 Å~6.1 Å
Unit Cell (

)
~10.4 Å~7.3 Å~14.5 Å
Unit Cell (

)
~8.3 Å~10.2 Å~7.2 Å
Beta Angle (

)
92.8°98.5° (Alpha)112.5°
Packing Efficiency High (

-stacking dominant)
Moderate (H-bond dominant)Moderate
Key Interaction

(Dimeric)

(Chain)

(Chain)

Expert Insight: The Thiosemicarbazone derivative typically crystallizes in the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 space group. The presence of the Sulfur atom promotes "Soft-Soft" interactions and often leads to centrosymmetric dimers formed via dual 

hydrogen bonds. In contrast, the Semicarbazone (

) relies on harder

interactions, often forming infinite 1D polymeric chains rather than discrete dimers.
Part 3: Supramolecular & Hirshfeld Surface Analysis[5][6]

To understand the "performance" of these crystals (i.e., stability and solubility), we must look beyond the unit cell to the Hirshfeld Surface . This technique quantifies intermolecular contacts.[1][2]

Interaction Landscape
  • 
     Contacts:  Dominate both structures (35–45%), acting as the dispersive "glue" of the lattice.
    
  • 
     Contacts:  significantly higher in pyridine derivatives compared to benzene analogs due to the exposed pyridine nitrogen acceptor.
    
  • 
     Surface:  Visualized as Red Spots  indicating strong hydrogen bonds (shorter than van der Waals radii).
    
Protocol: Hirshfeld Surface Generation

The following logic flow describes how to validate supramolecular claims using CrystalExplorer.

HirshfeldLogic cluster_Analysis Quantitative Decomposition Input Input: CIF File (Refined Structure) Gen Generate Hirshfeld Surface (Mapping d_norm) Input->Gen FP 2D Fingerprint Plots (di vs de) Gen->FP Breakdown Interaction % Calculation FP->Breakdown Result Identify Synthons: N...H (Strong) vs H...H (Dispersive) Breakdown->Result

Figure 2: Workflow for quantifying intermolecular forces. Red regions on the d_norm surface correspond to the active sites for drug-receptor binding.

Part 4: Experimental Protocols
Protocol A: Synthesis of 4-PcA Thiosemicarbazone (Microwave Method)

This method is recommended for high-throughput screening due to its speed.

  • Stoichiometry: Mix 4-pyridinecarbaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in a 1:1 molar ratio.

  • Solvent System: Dissolve reactants in 15 mL of absolute Ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Irradiation: Place in a microwave reactor (power 300 W). Irradiate for 50–90 seconds .

    • Safety Note: Use a capped vessel designed for pressure release.

  • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool to room temperature. A yellow precipitate will form immediately. Filter and wash with cold ethanol.

Protocol B: Single Crystal Growth (Slow Evaporation)

Essential for X-ray diffraction quality.

  • Dissolution: Dissolve 50 mg of the synthesized precipitate in 10 mL of hot Ethanol (or an Ethanol/DMF 9:1 mix if solubility is poor).

  • Filtration: Filter the hot solution through a 0.45

    
    m syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Perturbation: Cover the vial with Parafilm and poke 3-4 small holes with a needle to control evaporation rate.

  • Incubation: Store in a vibration-free environment at 25°C.

    • Timeline: Block-shaped crystals suitable for SCXRD typically appear within 3–7 days.

Part 5: References
  • Tadjarodi, A., & Najjari, S. (2015). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.

  • Mahmoudi, F., et al. (2020).[3][4] Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A.

  • NIST Chemistry WebBook. (2025). 4-Pyridinecarboxaldehyde, oxime.[5][6] National Institute of Standards and Technology.[5]

  • Choudhury, A., et al. (2024). Crystal structure analysis of four 2-pyridineformamide thiosemicarbazone derivatives using non-spherical atomic form factors. ResearchGate.[7]

  • Biswas, S., et al. (2012). Synthesis and crystal structures of pyridine-2-carboxaldehyde thiosemicarbazone, its mononuclear and cytotoxic Cu(II).[8] Indian Journal of Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.